Fmoc-L-Dap(Boc,Me)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOWSUKHBRVIE-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-L-Dap(Boc,Me)-OH: A Unique Building Block for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Dap(Boc,Me)-OH is a specialized amino acid derivative crucial for the synthesis of peptides containing L-2,3-diaminopropionic acid (Dap).[1][2] Its unique structure, featuring three distinct protecting groups, offers chemists precise control over peptide assembly, enabling the creation of complex and novel peptide architectures. This guide provides a comprehensive overview of its chemical properties, its role in peptide synthesis, and a generalized protocol for its application.
Core Chemical and Physical Properties
This compound, systematically named N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-L-alanine, is a solid, non-proteinogenic amino acid building block.[3] The key quantitative properties of this compound are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 446847-80-9 | [1] |
| Molecular Formula | C24H28N2O6 | [1][3] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥97.0% (typically by HPLC) | [3] |
| Boiling Point | 629.3 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 334.4 ± 31.5 °C | [3] |
| Storage Temperature | 2-8°C is recommended for related compounds |
Structural Framework and Orthogonal Protection
The utility of this compound in peptide synthesis stems from its sophisticated protection strategy. The L-Dap core possesses two amino groups (α-amino and β-amino), which must be selectively managed during synthesis.
-
α-Amino Group: Protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group. This group is base-labile and is selectively removed during the coupling cycle of solid-phase peptide synthesis (SPPS) using a mild base like piperidine.
-
β-Amino Group: The side-chain amine is uniquely protected by both a Boc (tert-butyloxycarbonyl) group and a Methyl (Me) group. The Boc group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for removal, typically during the final cleavage step. The N-methylation of the side chain introduces conformational constraints and can modify the peptide's biological activity and metabolic stability.
This arrangement represents an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others, allowing for precise and controlled peptide elongation and modification.
References
Fmoc-L-Dap(Boc,Me)-OH chemical structure and properties
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-L-Dap(Boc,Me)-OH, a key building block in modern peptide synthesis. It is intended to serve as a technical resource for professionals engaged in peptide chemistry and drug discovery.
Introduction
This compound is a synthetic derivative of L-2,3-diaminopropionic acid (Dap), an unnatural amino acid. Its structure is strategically modified with three distinct protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Protects the alpha-amino group (Nα), enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS). This group is base-labile and is typically removed using a piperidine solution.
-
Boc (tert-butoxycarbonyl): Protects the side-chain amino group (Nβ). This group is acid-labile and is stable during the base-mediated Fmoc deprotection, allowing for orthogonal protection schemes.
-
Methyl (Me): The N-methylation of the side-chain amino group provides steric hindrance, which can protect peptides from enzymatic degradation and help modulate their conformational properties and biological activity.
This unique combination of protecting groups makes this compound a valuable reagent for synthesizing peptides with N-methylated side chains, which are of increasing interest in the development of therapeutic peptides with enhanced stability and bioavailability.
Chemical Structure and Properties
The chemical identity and physicochemical properties of this compound are summarized below.
Caption: Chemical structure of this compound with key protecting groups.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl{[(2-methyl-2-propanyl)oxy]carbonyl}amino)-L-alanine | [1] |
| CAS Number | 446847-80-9 | [1][2] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1][2] |
| Molecular Weight | 440.49 g/mol | [2] |
| Appearance | White to off-white solid | General observation |
| Boiling Point | 629.3 ± 55.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 334.4 ± 31.5 °C | [1] |
| Storage Temperature | 2-8°C is recommended for long-term stability | [3][4] |
| Primary Application | Reagent for Fmoc solid-phase peptide synthesis | [2][3] |
Experimental Protocols: Incorporation into Peptides via SPPS
This compound is designed for incorporation into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for a single coupling cycle on a solid support (e.g., Rink Amide resin).
Materials:
-
Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) with a pre-existing peptide chain (Resin-Peptide-NH₂)
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Activation Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU or HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Inert gas (Nitrogen or Argon)
-
Peptide synthesis vessel
Protocol:
-
Resin Swelling:
-
Place the resin-bound peptide in the reaction vessel.
-
Wash and swell the resin with DMF for 30-60 minutes to ensure optimal reaction conditions.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution may change color.
-
Allow the activation to proceed for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step can be extended or repeated.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences.
-
This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Workflow and Visualization
The process of incorporating this compound into a peptide chain follows a well-defined cycle.
Caption: Standard workflow for one cycle of Fmoc-SPPS to add a new amino acid.
References
A Technical Guide to Fmoc-L-Dap(Boc,Me)-OH: A Versatile Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Dap(Boc,Me)-OH, a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. The document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and the strategic importance of incorporating N-methylated and diaminopropionic acid residues into therapeutic peptide candidates.
Core Compound Data
This compound is a derivative of L-α,β-diaminopropionic acid (Dap) where the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the β-amino group is protected by an acid-labile tert-Butoxycarbonyl (Boc) group and is also N-methylated. This orthogonal protection scheme makes it an ideal building block for Fmoc-based solid-phase peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 446847-80-9 | |
| Molecular Weight | 440.49 g/mol | [1] |
| Molecular Formula | C₂₄H₂₈N₂O₆ | [1] |
| Synonym | Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid | |
| Primary Use | Reagent for solid-phase peptide synthesis | [1][2] |
Strategic Importance in Peptide Drug Development
The unique structure of this compound allows for the introduction of N-methylated amino acids into a peptide sequence. N-methylation is a critical modification in medicinal chemistry for several reasons:
-
Increased Proteolytic Resistance : The N-methyl group on the peptide backbone sterically hinders the approach of proteases, significantly increasing the peptide's stability against enzymatic degradation.[3][4]
-
Enhanced Membrane Permeability : N-methylation can improve a peptide's lipophilicity and reduce its hydrogen bonding capacity, which often leads to better oral bioavailability and cell membrane permeability.[3]
-
Conformational Rigidity : The modification restricts the rotation of the peptide bond, leading to a more rigid and defined conformation. This can result in higher receptor affinity and selectivity.[3]
Incorporating L-α,β-diaminopropionic acid (Dap) itself is also a strategy used to create peptide analogs with novel biological activities. For instance, replacing certain residues with Dap in peptide antibiotics like Gramicidin S has been shown to yield analogs with significant antimicrobial activity.[5] Furthermore, the use of modified diaminopropionic acid residues has been employed to enhance the metabolic stability of peptide-based drug candidates, such as in the development of oral PCSK9 inhibitors.[6]
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used in Fmoc-based SPPS. The following is a generalized protocol outlining the key steps. Specific conditions, such as coupling times and reagents, may need to be optimized depending on the sequence.
3.1. Resin Selection and Preparation
-
Resin Choice : Select a suitable solid support (resin) based on the desired C-terminal functionality. For a C-terminal carboxylic acid, use Wang or 2-chlorotrityl resin. For a C-terminal amide, use Rink Amide resin.[7][8]
-
Swelling : Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30-60 minutes before the first amino acid is loaded.[7][8]
3.2. Synthesis Cycle: Deprotection and Coupling
The synthesis of the peptide chain proceeds in a cyclical manner, with each cycle adding one amino acid.
-
Fmoc Deprotection :
-
Amino Acid Coupling :
-
Activation : Activate the carboxylic acid of the incoming Fmoc-amino acid (e.g., this compound). This is typically done by dissolving the amino acid (3-4 equivalents) in DMF with a coupling reagent like HATU (3-4 equivalents) and a base such as N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[9]
-
Coupling Reaction : Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. Coupling to N-methylated residues can be sterically hindered and may require longer reaction times or specialized coupling reagents like PyBroP.[9]
-
Monitoring : Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines like the one exposed after coupling to an N-methylated residue).[9]
-
Washing : After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat : Repeat the deprotection and coupling cycle for each amino acid in the desired peptide sequence.
3.3. Final Cleavage and Deprotection
-
Washing and Drying : Once the synthesis is complete, wash the peptide-resin with DCM and methanol, and dry it under vacuum.
-
Cleavage Cocktail : Treat the dried resin with a cleavage cocktail to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (like Boc). A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]
-
Precipitation and Purification : Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflows and Concepts
Diagram 1: General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)
Caption: A schematic of the cyclical process in Fmoc solid-phase peptide synthesis.
Diagram 2: Impact of Peptide Modification on Therapeutic Properties
Caption: How specialized building blocks improve peptide drug characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
Synthesis of Fmoc-L-Dap(Boc,Me)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The orthogonally protected, non-proteinogenic amino acid Fmoc-L-Dap(Boc,Me)-OH, or Nα-Fmoc-Nβ-Boc-Nβ-methyl-L-2,3-diaminopropionic acid, is a critical building block in peptide synthesis. Its unique structure allows for the introduction of a methylated secondary amine in the side chain of a peptide, which can impart favorable properties such as increased proteolytic stability, enhanced cell permeability, and improved binding affinity. This guide provides a comprehensive overview of a plausible synthetic route to this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available, orthogonally protected precursor. A logical and efficient pathway involves the synthesis of Fmoc-L-Dap(Boc)-OH, followed by the selective N-methylation of the β-amino group. This strategy allows for precise control over the introduction of the methyl group while preserving the stereochemistry of the chiral center.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of Fmoc-L-Dap(Boc)-OH
This two-step procedure starts with the Hofmann rearrangement of Fmoc-L-Gln-OH to generate Fmoc-L-Dap-OH, followed by the protection of the β-amino group with a Boc group.
Step 1: Synthesis of Nα-Fmoc-L-2,3-diaminopropionic acid (Fmoc-L-Dap-OH)
This reaction proceeds via a Hofmann rearrangement of the glutamine side-chain amide.
-
Reaction: In a suitable reaction vessel, a suspension of Fmoc-L-Gln-OH is prepared in a mixed solvent system of acetonitrile, ethyl acetate, and water.
-
Reagent Addition: To this suspension, iodobenzene diacetate is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Isolation: Following the reaction, the product, Fmoc-L-Dap-OH, is isolated through standard work-up procedures.
Step 2: Synthesis of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-L-Dap(Boc)-OH)
-
Reaction: The crude Fmoc-L-Dap-OH is dissolved in a mixture of acetone and water.
-
Reagent Addition: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the solution.
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted and maintained in the range of 7.5-8.0 using a solution of sodium hydroxide.
-
Reaction Conditions: The reaction is allowed to proceed for several hours at room temperature.
-
Work-up and Isolation: After the reaction is complete, the product is isolated and purified.
| Parameter | Step 1: Fmoc-L-Dap-OH Synthesis | Step 2: Fmoc-L-Dap(Boc)-OH Synthesis |
| Starting Material | Fmoc-L-Gln-OH | Fmoc-L-Dap-OH |
| Key Reagents | Iodobenzene diacetate, Acetonitrile, Ethyl acetate, Water | Di-tert-butyl dicarbonate, Acetone, Water, NaOH |
| Reaction Time | 48-72 hours | 4 hours |
| Temperature | 20-30 °C | Room Temperature |
| pH | Not specified | 7.5-8.0 |
N-Methylation of Fmoc-L-Dap(Boc)-OH
The selective N-methylation of the β-amino group is a critical step. A robust method involves the use of a temporary protecting group on the β-nitrogen to facilitate methylation.
Step 1: Nβ-Nosylation
-
Reaction: Fmoc-L-Dap(Boc)-OH is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base like collidine are added to the solution.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Work-up and Isolation: The Nβ-nosylated intermediate is isolated.
Step 2: Nβ-Methylation
-
Reaction: The nosylated intermediate is dissolved in an appropriate solvent.
-
Reagent Addition: A methylating agent, such as dimethyl sulfate or methyl iodide, is added in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction Conditions: The reaction is carried out at room temperature.
-
Work-up and Isolation: The methylated product is isolated after an aqueous work-up.
Step 3: Nβ-Nosyl Deprotection
-
Reaction: The Nβ-methylated, Nβ-nosylated intermediate is dissolved in a suitable solvent.
-
Reagent Addition: A thiol, such as mercaptoethanol, and a base, like diisopropylethylamine (DIEA), are added to cleave the nosyl group.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Work-up and Purification: The final product, this compound, is purified using chromatographic techniques.
| Parameter | Step 1: Nβ-Nosylation | Step 2: Nβ-Methylation | Step 3: Nβ-Nosyl Deprotection |
| Starting Material | Fmoc-L-Dap(Boc)-OH | Nβ-Nosyl Intermediate | Nβ-Nosyl, Nβ-Methyl Intermediate |
| Key Reagents | o-NBS-Cl, Collidine, DMF | Dimethyl sulfate/Methyl iodide, DBU | Mercaptoethanol, DIEA |
| Reaction Time | Varies, typically a few hours | Varies, typically a few hours | Varies, typically a few hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
Quantitative Data and Characterization
The following table summarizes key quantitative data for the final product and important intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fmoc-L-Gln-OH | C₂₀H₂₀N₂O₅ | 368.39 | 71989-20-3 |
| Fmoc-L-Dap-OH | C₁₈H₁₈N₂O₄ | 326.35 | 181954-34-7 |
| Fmoc-L-Dap(Boc)-OH | C₂₃H₂₆N₂O₆ | 426.46 | 162558-25-0 |
| This compound | C₂₄H₂₈N₂O₆ | 440.49 | 446847-80-9 |
Application in Peptide Synthesis
This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The Fmoc group on the α-amine allows for standard SPPS protocols using a piperidine solution for deprotection. The Boc group on the side chain is stable to these conditions and can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).
Caption: Incorporation of this compound in SPPS.
Conclusion
The synthesis of this compound, while requiring multiple steps, is achievable through established chemical transformations. The outlined synthetic strategy provides a robust framework for obtaining this valuable building block for advanced peptide design and drug discovery. Careful control of reaction conditions and purification at each stage are crucial for obtaining the final product in high purity. The use of this building block in SPPS opens up possibilities for creating novel peptides with enhanced therapeutic potential.
Fmoc-L-Dap(Boc,Me)-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Dap(Boc,Me)-OH is a crucial building block in peptide synthesis, particularly for the introduction of N-methylated amino acids which can confer unique properties to peptides, such as enhanced stability and altered conformation. This technical guide provides a comprehensive overview of the known and extrapolated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data for this compound in public literature, this guide synthesizes information from structurally related molecules, including Fmoc-protected and N-methylated amino acids, to provide a predictive framework. Furthermore, it outlines detailed experimental protocols for researchers to determine the solubility and assess the stability of this compound in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals engaged in peptide synthesis and drug development.
Introduction
N-methylated amino acids are valuable tools in medicinal chemistry for their ability to enhance the pharmacokinetic properties of bioactive peptides. The introduction of a methyl group on the amide nitrogen can significantly increase proteolytic stability and influence peptide conformation. This compound, a derivative of L-diaminopropionic acid, offers a unique scaffold for peptide design, combining the benefits of N-methylation with the versatility of the diaminopropionic acid side chain.
A thorough understanding of the solubility and stability of this building block is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Inadequate solubility can lead to challenges in reagent preparation and coupling reactions, while instability can result in the generation of impurities. This guide aims to provide a foundational understanding of these critical parameters.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white solid (typical) |
| Storage Temperature | 2-8°C (recommended) |
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively documented in peer-reviewed literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and N-methylated amino acid derivatives, a qualitative solubility profile can be inferred.
Qualitative Solubility Summary
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High | These solvents are effective at solvating the polar peptide backbone and the bulky, nonpolar protecting groups. They are the most common solvents used in solid-phase peptide synthesis. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds, including protected amino acids. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents may be used, but solubility might be lower compared to polar aprotic solvents. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Low to Moderate | The presence of the nonpolar Fmoc and Boc groups limits solubility in more polar protic solvents. |
| Water | Very Low / Insoluble | The large hydrophobic surface area of the Fmoc and Boc protecting groups makes the molecule sparingly soluble in aqueous solutions. | |
| Nonpolar | Hexanes, Toluene | Very Low / Insoluble | The presence of polar functional groups (carboxylic acid, carbamates) prevents dissolution in nonpolar solvents. |
Stability Characteristics
The stability of this compound is primarily dictated by the lability of its protecting groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group and the Boc (tert-butoxycarbonyl) group, as well as the N-methylated amide bond.
Summary of Protecting Group Stability
| Protecting Group | Cleavage Conditions | Stability |
| Fmoc | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic and neutral conditions. |
| Boc | Acidic conditions (e.g., trifluoroacetic acid (TFA)) | Stable to basic and neutral conditions. |
The N-methylated amide bond within the side chain is generally stable under standard peptide synthesis conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided to prevent potential degradation. For long-term storage, the compound should be kept in a cool, dry, and dark environment to minimize degradation.
Experimental Protocols
Given the absence of specific published data, researchers should empirically determine the solubility and stability of this compound for their specific applications.
Protocol for Determining Solubility
This protocol outlines a general method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
Solvents of interest (e.g., DMF, NMP, DMSO, DCM)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of vials.
-
Add a small, precise volume of the desired solvent (e.g., 100 µL) to each vial.
-
Vortex the vials vigorously for 2 minutes.
-
Allow the vials to equilibrate at a controlled temperature (e.g., room temperature) for at least 24 hours to ensure saturation. Periodically agitate the samples during this time.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
-
Sample Preparation for Analysis:
-
Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (compatible with your analytical method) to a concentration within the linear range of your calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted supernatant sample into the HPLC.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Workflow for Solubility Determination
The Role of N-Methylation in Diaminopropionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, is a subtle yet powerful modification in medicinal chemistry. When applied to diaminopropionic acid (DAP) derivatives, this alteration can profoundly influence their biological activity, pharmacokinetic properties, and therapeutic potential. This technical guide provides an in-depth exploration of the role of N-methylation in DAP derivatives, covering their synthesis, biological evaluation, and mechanisms of action.
Diaminopropionic acid, a non-proteinogenic amino acid, serves as a versatile scaffold for designing molecules with diverse pharmacological activities, including antimicrobial and neuromodulatory effects. N-methylation of the amino groups in DAP derivatives can lead to significant changes in their physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. These changes, in turn, can enhance metabolic stability, improve cell permeability, and modulate target binding affinity and selectivity.
This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to provide a comprehensive resource for researchers and drug development professionals working with or interested in N-methylated diaminopropionic acid derivatives.
Impact of N-Methylation on Biological Activity
N-methylation can have a varied and context-dependent impact on the biological activity of diaminopropionic acid derivatives. The effects are largely dictated by the specific derivative, the position of the methylation (α- or β-amino group), and the biological target.
Antimicrobial Activity
In the realm of antimicrobial peptides, N-methylation is a known strategy to enhance stability against proteases, a common challenge with peptide-based drugs. While not specific to DAP derivatives, studies on other antimicrobial peptides have shown that N-methylation can sometimes lead to a decrease in activity, potentially due to altered interactions with the bacterial membrane or target enzymes. However, in other cases, it can maintain or even enhance activity while significantly improving the peptide's pharmacokinetic profile. For instance, a study on antimicrobial lipopeptides demonstrated that N-methylation of certain residues led to analogs with similar or even greater activity against specific bacterial strains like P. aeruginosa, while also reducing hemolytic activity.[1]
Receptor Modulation
DAP derivatives are known to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. N-methylation can alter the binding affinity and efficacy of these derivatives at their receptor targets. The introduction of a methyl group can either create favorable steric interactions within the binding pocket or, conversely, introduce steric hindrance. Furthermore, the change in hydrogen bonding capacity upon N-methylation can significantly impact the ligand-receptor interaction. For example, 3-acylamino-2-aminopropionic acid derivatives have been shown to act as partial agonists at the glycine site of the NMDA receptor, and modifications to their structure, including substitutions that alter lipophilicity and hydrogen bonding potential, have a profound effect on their affinity and intrinsic efficacy.[2]
Quantitative Data on N-Methylated Derivatives
Quantifying the effects of N-methylation is crucial for structure-activity relationship (SAR) studies. While specific data for a wide range of N-methylated DAP derivatives is still emerging, data from related compounds can provide valuable insights.
Table 1: Minimum Inhibitory Concentrations (MIC, µM) of an Antimicrobial Lipopeptide and its N-Methylated Analogs [1]
| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | P. aeruginosa (ATCC 27853) |
| C10:0-A2 (unmethylated) | 1.4 | 1.4 | 2.8 |
| C10:0-A2(5-NMeGln) | 2.8 | 1.4 | 2.8 |
| C10:0-A2(6-NMeLys) | 1.4 | 2.8 | 1.4 |
| C10:0-A2(8-NMePhe) | 1.4 | 1.4 | 1.4 |
| C10:0-A2(9-NMeLys) | 1.4 | 1.4 | 2.8 |
This table illustrates that N-methylation at different positions of an antimicrobial lipopeptide can modulate its activity against various bacterial strains, in some cases improving it.
Table 2: Thermodynamic Parameters of DNA Binding for 2,7-Diazapyrene (DAP) and its N-Methylated Derivatives
| Compound | ΔH° (kcal/mol) | ΔS° (cal/(mol·K)) |
| DAP (neutral) | -9 | -7 |
| MDAP (monocationic, N-methylated) | -3 | +12 |
| DMDAP (dicationic, N,N'-dimethylated) | +5.2 | +43 |
This table shows how N-methylation significantly alters the thermodynamic profile of DNA binding for a diazapyrene derivative, shifting from an enthalpy-driven to an entropy-driven interaction.
Experimental Protocols
The synthesis of N-methylated diaminopropionic acid derivatives can be achieved through various methods, both in solution and on solid phase. The choice of method depends on the specific derivative and the desired scale of synthesis.
Solid-Phase Synthesis of N-Methylated Peptides Containing DAP
Solid-phase peptide synthesis (SPPS) is a common method for preparing peptides containing N-methylated amino acids. The following is a general protocol that can be adapted for incorporating an N-methylated DAP derivative.
Protocol 1: On-Resin N-Methylation of a DAP Residue
This protocol is based on the Biron-Kessler method for on-resin N-methylation.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) to which the peptide chain has been assembled up to the DAP residue to be methylated. The N-terminal Fmoc group of the DAP residue should be removed.
-
Sulfonylation: Treat the resin-bound peptide with 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in N-methylpyrrolidone (NMP). This step protects the α-amino group and acidifies the amide proton.
-
Methylation: Treat the sulfonated peptide with a methylating agent. Two common strategies are:
-
Dimethyl sulfate: Use 10 equivalents of dimethyl sulfate and 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Methyl iodide: Use methyl iodide as the methylating agent with a suitable base.
-
-
Desulfonylation: Remove the o-NBS protecting group by treating the resin with a solution of 2-mercaptoethanol and DBU in NMP.
-
Fmoc Protection (if further elongation is needed): If the peptide chain needs to be extended, the newly methylated amino group is protected with Fmoc-OSu and DIEA in DCM.
-
Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase HPLC.[3]
Synthesis of Fmoc-N-Me-DAP(side-chain protecting group)-OH
For incorporation during standard SPPS, a pre-methylated and protected DAP monomer is required.
Protocol 2: Synthesis of Fmoc-N-Methyl-Amino Acids using 2-CTC Resin [3]
This protocol can be adapted for the synthesis of Fmoc-N-Me-DAP(PG)-OH, where PG is a suitable side-chain protecting group for the other amino function.
-
Loading onto 2-CTC Resin: The appropriately side-chain protected Fmoc-DAP-OH is attached to 2-chlorotrityl chloride (2-CTC) resin.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of 20% piperidine in DMF.
-
N-Methylation: The free amino group is then methylated on-resin using a suitable N-methylation procedure, such as the one described in Protocol 1.
-
Fmoc Protection: The newly introduced N-methyl amino group is protected with an Fmoc group.
-
Cleavage from Resin: The Fmoc-N-Me-DAP(PG)-OH is cleaved from the 2-CTC resin under mild acidic conditions (e.g., 1% TFA in DCM), which leaves the side-chain protecting group intact.
-
Purification: The product is then purified to be used as a building block in SPPS.
Signaling Pathways and Mechanisms of Action
The introduction of an N-methyl group can alter how a DAP derivative interacts with its biological target and subsequently affects downstream signaling pathways.
Modulation of NMDA Receptor Signaling
DAP derivatives that are ligands for the NMDA receptor can influence intracellular signaling cascades. Activation of the NMDA receptor leads to an influx of Ca²⁺, which can trigger a multitude of downstream events. One such pathway involves the activation of nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO can then act as a signaling molecule to activate p21ras (Ras), a key protein in cell signaling that can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4] N-methylation of a DAP-based NMDA receptor ligand could alter its binding affinity or efficacy, thereby modulating the extent of Ca²⁺ influx and the subsequent activation of this NO/Ras/MAPK pathway.
Experimental Workflow for Synthesis and Evaluation
The development of novel N-methylated DAP derivatives typically follows a structured workflow from synthesis to biological characterization.
Conclusion
N-methylation represents a valuable strategy in the design and development of diaminopropionic acid derivatives with improved therapeutic potential. This modification can enhance metabolic stability, modulate biological activity, and provide insights into structure-activity relationships. While the available data specifically on N-methylated DAP derivatives is still growing, the principles established from the broader field of N-methylated peptides and amino acids provide a strong foundation for future research. The experimental protocols and signaling pathway information provided in this guide serve as a starting point for researchers to explore the synthesis and biological evaluation of novel N-methylated DAP compounds. Further investigation into the quantitative effects of N-methylation on the bioactivity of a wider range of DAP derivatives and their specific mechanisms of action will be crucial for unlocking their full therapeutic potential.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide mediates N-methyl-d-aspartate receptor-induced activation of p21ras - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Protected Diaminopropionic Acid in Modern Peptide Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The non-proteinogenic amino acid, 2,3-diaminopropionic acid (Dap), has emerged as a versatile and powerful tool in peptide science. Its unique trifunctional nature, possessing both α- and β-amino groups, allows for the introduction of branching, cyclization, and a variety of post-translational modifications that can significantly enhance the therapeutic potential of peptides. The strategic use of protected Dap derivatives is central to their successful application, enabling precise control over peptide architecture and functionality. This technical guide provides a comprehensive overview of the applications of protected Dap, detailing experimental protocols and quantitative data to support researchers in this dynamic field.
Core Applications of Protected Diaminopropionic Acid
Protected Dap serves as a critical building block in numerous advanced peptide synthesis strategies.[1] The selection of appropriate protecting groups for the α-amino and β-amino functions is paramount for achieving the desired synthetic outcome.
1. Orthogonal Protection Strategies:
The ability to selectively deprotect one of the amino groups in the presence of the other is the cornerstone of Dap's utility. This is achieved through an "orthogonal" protection scheme, where different classes of protecting groups are employed, each removable under specific conditions without affecting the others.[2]
Commonly used protecting groups for the β-amino group of Dap in Fmoc-based solid-phase peptide synthesis (SPPS) include:
-
Boc (tert-butyloxycarbonyl): Acid-labile, typically removed with trifluoroacetic acid (TFA).[3][4]
-
Mtt (4-methyltrityl): Highly acid-labile, can be removed with dilute TFA or other mild acidic conditions, leaving Boc and other acid-labile groups intact.[3][5]
-
Alloc (allyloxycarbonyl): Removable with palladium catalysts, offering true orthogonality to both acid- and base-labile groups.[6][7]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removable with hydrazine, providing another layer of orthogonal protection.[3][8]
The choice of protecting group is dictated by the desired subsequent modification of the β-amino group.
2. Synthesis of Cyclic and Bicyclic Peptides:
Protected Dap is instrumental in the synthesis of cyclic peptides, which often exhibit enhanced stability, receptor affinity, and cell permeability compared to their linear counterparts.[9] The β-amino group of a Dap residue can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic acid or glutamic acid.[9][10][11]
Furthermore, the use of orthogonally protected Dap residues at different positions within a peptide sequence allows for the creation of complex bicyclic structures. For instance, a peptide can be synthesized with an N-terminal amine, a Dap(Alloc) residue, and an internal Lys(Dde) residue. Sequential deprotection of the Alloc and Dde groups, followed by reaction with a trifunctional linker like trimesic acid, can generate a rigid bicyclic scaffold.[12][13]
3. Peptide Conjugation and Labeling:
The deprotected β-amino group of Dap provides a convenient handle for the attachment of various moieties, including:
-
Fluorophores and Quenchers: For studying peptide-protein interactions and cellular uptake.[14]
-
Drug Molecules: To create targeted drug delivery systems.
-
Polyethylene Glycol (PEG): To improve pharmacokinetic properties.
-
Nucleic Acids: For applications in gene delivery.[15]
The use of an orthogonal protecting group like Alloc or Dde allows for on-resin conjugation after the peptide backbone has been fully assembled.
4. Mimicking Post-Translational Modifications:
Protected Dap can be utilized to introduce modifications that mimic natural post-translational modifications. For example, the β-amino group can be selectively alkylated to introduce methyl or other small alkyl groups, mimicking lysine methylation.[8]
Quantitative Data Summary
The efficiency of incorporating protected Dap and subsequent manipulations can be quantified. The following tables summarize representative data from the literature.
| Protected Dap Derivative | Coupling Efficiency (%) | Deprotection Conditions | Yield of Modified Peptide (%) | Purity (%) | Reference |
| Fmoc-Dap(Boc)-OH | >99 | 20% Piperidine in DMF (Fmoc); TFA/scavengers (Boc) | 70-85 | >95 | [16] |
| Fmoc-Dap(Mtt)-OH | Variable (risk of lactamization) | 20% Piperidine in DMF (Fmoc); 1% TFA in DCM (Mtt) | 60-80 | >90 | [5][17][18][19] |
| Fmoc-Dap(Alloc)-OH | >99 | 20% Piperidine in DMF (Fmoc); Pd(PPh₃)₄/PhSiH₃ in DCM (Alloc) | 75-90 | >95 | [7] |
| Fmoc-Dap(Dde)-OH | >95 | 20% Piperidine in DMF (Fmoc); 2% Hydrazine in DMF (Dde) | 36-47 | >95 | [8] |
Table 1: Representative Data for the Application of Protected Dap Derivatives in Peptide Synthesis.
| Peptide Modification | Reagents | Reaction Time | Yield (%) | Purity (%) | Reference |
| On-resin N-methylation | Formaldehyde, NaBH₃CN | 12 h | 13-26 | >90 | [8] |
| On-resin N,N-dimethylation | Formaldehyde, NaBH₃CN | 24 h | 9 | >90 | [8] |
| Lactam Cyclization | HBTU, HOBt, DIPEA | 4 h | 60-75 | >95 | [10] |
| Bicyclic Peptide Formation | Trimesic acid, PyBOP, DIPEA | 24 h | 40-50 | >90 | [12] |
Table 2: Quantitative Data for Post-Synthetic Modifications Utilizing the Dap Side Chain.
Key Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protected Dap in peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Incorporation of a Protected Dap Residue
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[8][20][21]
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-Dap(side-chain protection)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.[8][21]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Orthogonal Deprotection of the Dap Side Chain and On-Resin Modification
-
Selective Mtt Group Removal:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM (v/v) for 2 minutes, repeated 5-10 times.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
Selective Alloc Group Removal:
-
Wash the peptide-resin with anhydrous DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.3 eq.) and phenylsilane (20 eq.) in anhydrous DCM for 30 minutes, repeated 3 times.
-
Wash the resin with DCM, 0.5% DIPEA in DMF, 0.5% sodium diethyldithiocarbamate in DMF, and DMF.
-
-
On-Resin Labeling (Example with a Carboxylic Acid Dye):
-
Swell the peptide-resin with the deprotected Dap side chain in DMF.
-
Add a solution of the carboxylic acid dye (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Shake for 4-6 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol and dry under vacuum.
-
Protocol 3: Peptide Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[21]
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[21]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[22]
Visualizing Workflows and Relationships
Diagram 1: General Workflow for Incorporating Protected Dap in SPPS
Caption: Standard solid-phase peptide synthesis workflow incorporating a protected Dap residue.
Diagram 2: Orthogonal Deprotection and On-Resin Modification Strategy
Caption: Workflow for selective side-chain deprotection and on-resin modification of a Dap-containing peptide.
Diagram 3: Logical Relationship of Protecting Groups for Dap
Caption: Common protecting groups for the α- and β-amino groups of Dap and their lability.
Conclusion
Protected diaminopropionic acid is an indispensable tool in modern peptide chemistry, enabling the synthesis of complex and highly functionalized peptides. A thorough understanding of the available protecting groups, their orthogonal deprotection strategies, and the associated experimental protocols is essential for researchers aiming to harness the full potential of this versatile building block. The data and methodologies presented in this guide offer a solid foundation for the successful design, synthesis, and application of Dap-containing peptides in drug discovery and other areas of scientific research.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc-Dap(Mtt)-OH [myskinrecipes.com]
- 6. Boc-dap(alloc)-oh | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Problems in the synthesis of cyclic peptides through use of the Dmab protecting group [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Researcher's Guide to Fmoc and Boc Protection Strategies in Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies is a foundational decision in solid-phase peptide synthesis (SPPS). This choice dictates the chemical environment of the entire synthesis, influencing yield, purity, and compatibility with sensitive amino acids. This technical guide provides an in-depth comparison of these two cornerstone methodologies, complete with quantitative data, detailed experimental protocols, and workflow visualizations to inform the selection process.
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring a growing peptide chain to an insoluble resin, simplifying the removal of excess reagents and byproducts through washing and filtration.[][2] The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of incoming amino acids, preventing uncontrolled polymerization.[3][4] The two most prevalent strategies are defined by these protecting groups: the base-labile Fmoc group and the acid-labile Boc group.[2][]
Core Principles: A Tale of Two Chemistries
The fundamental distinction between Fmoc and Boc strategies lies in their orthogonality—the use of protecting groups that can be removed under different conditions.[6] This allows for selective deprotection of the N-terminus without disturbing the permanent protecting groups on amino acid side chains or the bond linking the peptide to the resin.[][7]
Fmoc/tBu Strategy: This modern approach is considered the method of choice for most applications.[3][8] It pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu) based groups for side-chain protection.[][7] This orthogonal scheme offers milder overall conditions, as the repetitive deprotection steps use a base like piperidine, while the final cleavage from the resin and removal of side-chain protectors is accomplished with a strong acid like trifluoroacetic acid (TFA).[3][8]
Boc/Bzl Strategy: The classic Boc strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and typically uses benzyl (Bzl) based groups for side-chain protection.[7] This is a non-orthogonal, but chemically selective, system based on differential acid lability. The Boc group is removed with a moderate acid (e.g., TFA), while the more robust benzyl-based groups and the resin linkage require a very strong acid, such as anhydrous hydrofluoric acid (HF), for final cleavage.[7][9] The harsh requirement of HF necessitates specialized, corrosion-resistant equipment.[3][8]
Comparative Analysis: Fmoc vs. Boc
While both methods can yield high-quality peptides, their suitability depends on the specific peptide sequence, length, and presence of sensitive residues.[2][]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | 20-50% Piperidine in DMF (mild base)[10] | 25-50% TFA in DCM (moderate acid)[][9] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt)[] | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) with scavengers[3] | Anhydrous Hydrofluoric Acid (HF)[9][11] |
| Orthogonality | Fully Orthogonal[][7] | Not fully orthogonal (based on differential acid lability)[7] |
| Typical Coupling Yield | >99%[] | Generally high, but can be lower for difficult sequences[2] |
| Key Advantages | Milder conditions, easier automation, UV monitoring of deprotection, no special equipment for cleavage.[3][8] | Better for aggregation-prone sequences, reduced side reactions for certain residues (e.g., Arg to Trp transfer).[12] |
| Key Disadvantages | Potential for aspartimide formation with Asp residues, diketopiperazine formation at the dipeptide stage.[13] | Repetitive acid treatment can degrade acid-sensitive residues; HF is highly corrosive and hazardous.[3][8] |
| Cost | Fmoc-amino acids can be more expensive.[2] | Boc-amino acids are generally less expensive.[2] |
Visualizing the Synthesis Workflows
The cyclical nature of SPPS is best understood through workflow diagrams. The following visualizations, generated using Graphviz, illustrate the key steps in both the Fmoc and Boc strategies.
Fmoc/tBu Synthesis Cycle
Caption: The Fmoc/tBu solid-phase peptide synthesis cycle.
Boc/Bzl Synthesis Cycle
Caption: The Boc/Bzl solid-phase peptide synthesis cycle.
Detailed Experimental Protocols
The following protocols provide generalized methodologies for key steps in both strategies. Researchers should optimize concentrations, reaction times, and washing procedures based on the specific peptide sequence, resin, and scale.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Pre-wash: Wash the resin with DMF (3 times).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[14] Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution. Agitate for an additional 10-20 minutes. The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[13][15]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the coupling step.
Protocol 2: Standard Boc Deprotection and Neutralization
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.
-
Pre-wash: Wash the resin with DCM (3 times).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.[16] For sequences containing sensitive residues like Trp or Met, scavengers such as 0.5% dithiothreitol (DTE) may be added.[7][17]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA. An optional wash with isopropanol can help shrink the resin and remove trapped acid.[16]
-
Neutralization: To convert the N-terminal ammonium trifluoroacetate salt to a free amine, treat the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.[18] Agitate for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3 times) to prepare for the subsequent coupling reaction.[18]
Protocol 3: Final Cleavage and Deprotection in Fmoc Synthesis
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . For peptides containing multiple Arg, Trp, Cys, or Met residues, more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol [82.5:5:5:5:2.5]) may be required.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.[19]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude product under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
Protocol 4: Final Cleavage and Deprotection in Boc Synthesis (HF Cleavage)
WARNING: Anhydrous hydrogen fluoride (HF) is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed only by trained personnel in a dedicated, specialized HF cleavage apparatus with appropriate safety precautions.
-
Pre-Cleavage Preparation: Dry the peptide-resin thoroughly under vacuum. Remove the final N-terminal Boc group using the standard deprotection protocol (Protocol 2, steps 1-4) to prevent t-butyl cation side reactions.[20]
-
Apparatus Setup: Place the dry resin and a magnetic stir bar into the HF-resistant reaction vessel (e.g., made of Teflon). Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.[16] A common ratio is 1 mL of scavenger mix per 9 mL of HF.[21]
-
HF Distillation: Cool the reaction vessel to approximately -5 to 0 °C using an ice/salt bath. Carefully distill anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[16]
-
HF Evaporation: After the reaction is complete, remove the HF by evaporation under a stream of dry nitrogen gas. This must be done within the specialized apparatus, which scrubs the exiting gas stream.
-
Peptide Precipitation and Isolation: Wash the remaining peptide/resin mixture with cold diethyl ether to precipitate the crude peptide and remove scavengers.[16] Isolate the peptide by filtration, dissolve it in an appropriate aqueous buffer (e.g., dilute acetic acid), and proceed with purification.
Conclusion
The choice between Fmoc and Boc strategies is a critical decision with significant downstream consequences. The Fmoc/tBu strategy is now the dominant methodology due to its milder deprotection conditions, ease of automation, and avoidance of the hazardous hydrofluoric acid required by the classical Boc approach.[3][8] It is particularly well-suited for the synthesis of standard peptides and those containing post-translational modifications.[3]
However, the Boc/Bzl strategy remains a valuable tool, especially for the synthesis of "difficult" or aggregation-prone sequences where the repetitive acid deprotection can improve solvation of the growing peptide chain.[12][21] Ultimately, the optimal strategy depends on the specific target peptide, available laboratory infrastructure, and the expertise of the research team. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Nature's Alphabet: A Technical Guide to Non-Proteinogenic Amino Acids in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The therapeutic potential of peptides is often hampered by their inherent pharmacological weaknesses, primarily rapid proteolytic degradation and poor bioavailability. The strategic incorporation of non-proteinogenic amino acids (npAAs)—amino acids not found among the 20 standard protein-building blocks—has emerged as a transformative approach in medicinal chemistry.[1][2][3] By moving beyond nature's canonical set, researchers can engineer novel peptide and peptidomimetic therapeutics with enhanced stability, improved potency, and tailored pharmacokinetic profiles.[1][4][5] This guide provides an in-depth exploration of the role of npAAs in modern drug discovery, presenting key quantitative data, detailed experimental protocols for their integration and evaluation, and visual workflows to illuminate the underlying principles.
The Strategic Advantage of Designing with npAAs
The introduction of npAAs into a peptide sequence fundamentally alters its physicochemical properties.[1][2] These modifications provide a powerful toolkit to overcome the traditional limitations of peptide-based drugs.[4][6]
Key advantages include:
-
Enhanced Proteolytic Stability: Native peptides are swiftly broken down by proteases in the body, leading to very short half-lives.[4][6] npAAs, with their altered side chains (e.g., N-methylation), D-chirality, or backbone extensions (e.g., β-amino acids), create structures that are unrecognizable to degradative enzymes, significantly prolonging the drug's circulation time.[4][7][8]
-
Improved Pharmacokinetic (PK) Profiles: Modifications such as lipidation—the attachment of a fatty acid chain to an npAA—can promote binding to serum proteins like albumin.[6][7] This creates a circulating reservoir for the drug, dramatically extending its half-life and reducing dosing frequency.[7]
-
Conformational Rigidity and Increased Potency: Certain npAAs can introduce conformational constraints, locking the peptide into its bioactive shape.[9][10] This pre-organization for receptor binding can lead to a substantial increase in potency and selectivity, minimizing off-target effects.[6][11]
-
Increased Bioavailability: By improving stability and modifying properties like lipophilicity, npAAs can enhance a peptide's ability to cross biological membranes, opening the door for more convenient routes of administration, including oral delivery.[1][5]
Quantitative Impact: The GLP-1 Receptor Agonist Case Study
The development of therapeutics for Type 2 Diabetes provides a compelling quantitative demonstration of npAA efficacy. Native Glucagon-Like Peptide-1 (GLP-1) is a powerful hormone for regulating blood sugar, but its therapeutic use is impossible due to an extremely short half-life of just 1.5-2 minutes.[6] This is primarily due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[4]
Drug developers have successfully overcome this by introducing npAAs. Liraglutide and Semaglutide are two such GLP-1 receptor agonists with market approval.
-
Liraglutide: Features a C16 fatty acid chain attached via a glutamic acid linker. This modification promotes albumin binding, protecting the peptide from degradation and extending its half-life.[6]
-
Semaglutide: Employs a dual strategy: (1) substitution of Alanine at position 8 with the npAA α-aminoisobutyric acid (Aib) to block DPP-4 cleavage, and (2) addition of a C18 fatty diacid via a linker to enhance albumin binding even further.[12]
The impact of these npAA-driven modifications on pharmacokinetic parameters is profound.
| Compound | Key npAA Modification(s) | Half-life (t½) in Humans | Dosing Frequency |
| Native GLP-1 | None | ~1.5 - 2 minutes (IV)[6][13] | Not viable for therapy |
| Liraglutide | C16 fatty acid acylation | ~13 hours[2] | Once Daily |
| Semaglutide | Aib substitution, C18 diacid acylation | ~165 hours (~7 days)[2] | Once Weekly[7] |
Key Signaling Pathway: Overcoming DPP-4 Degradation
The primary mechanism for the rapid inactivation of native GLP-1 is enzymatic cleavage by DPP-4.[11][13] This enzyme specifically recognizes and cleaves peptides with an Alanine or Proline residue at the second position from the N-terminus. The incorporation of an npAA like Aib in Semaglutide sterically hinders the enzyme's active site, preventing this degradation and preserving the therapeutic action of the peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with an npAA
This protocol outlines the standard Fmoc/tBu strategy for SPPS, adapted for the manual incorporation of a non-proteinogenic amino acid.[3][9][14][15]
Objective: To synthesize a custom peptide chain on a solid resin support, incorporating one or more npAAs.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected non-proteinogenic amino acid (e.g., Fmoc-Aib-OH)
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
-
SPPS reaction vessel, shaker, HPLC system for purification
Methodology:
-
Resin Swelling: Place the resin in the reaction vessel and swell with DMF for 30 minutes. Drain the solvent.[3]
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 eq), HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x). A Kaiser test can be performed to confirm the presence of a free amine.
-
-
Sequential Amino Acid Coupling (Proteinogenic & npAA):
-
For each subsequent amino acid (both proteinogenic and non-proteinogenic), repeat the coupling and deprotection steps.
-
Coupling Step: Activate the desired Fmoc-amino acid (proteinogenic or npAA) with HBTU/HOBt and DIPEA in DMF as in step 2. Add to the resin and agitate for 2 hours. Wash.
-
Deprotection Step: Remove the Fmoc group with 20% piperidine as in step 3. Wash.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation & Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet. Dissolve in a suitable solvent (e.g., water/acetonitrile) and purify using reverse-phase HPLC.
-
Confirm the identity and purity of the final peptide using mass spectrometry.[15]
-
In Vitro Proteolytic Stability Assay
Objective: To determine the stability of an npAA-containing peptide compared to its native counterpart in the presence of a specific protease (e.g., Trypsin).
Materials:
-
Native peptide and npAA-modified peptide
-
Protease stock solution (e.g., Trypsin, MS Grade, 1 mg/mL in 50 mM acetic acid)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 7.8)
-
Reaction Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Thermomixer or water bath set to 37°C
-
HPLC system with a C18 column for analysis
Methodology:
-
Preparation of Solutions:
-
Prepare working solutions of both the native and npAA-modified peptides at a concentration of 1 mg/mL in the digestion buffer.
-
Prepare a working solution of Trypsin at 20 µg/mL by diluting the stock solution in the digestion buffer.[16]
-
-
Assay Setup:
-
For each peptide (native and npAA-modified), set up a series of microcentrifuge tubes.
-
To each tube, add 50 µL of the peptide working solution.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiation of Digestion:
-
To initiate the reaction, add 5 µL of the working Trypsin solution to each tube (achieving a protease:protein ratio of approximately 1:100 w/w). Mix gently.[17]
-
The tube for the T=0 time point should have the reaction stopped immediately (see next step).
-
-
Time-Course Incubation and Quenching:
-
Incubate the reaction tubes at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction in one tube for each peptide by adding 5 µL of 10% TFA.[17] Vortex immediately.
-
For the T=0 sample, add the TFA before adding the trypsin.
-
-
Sample Analysis by RP-HPLC:
-
Centrifuge all quenched samples to pellet any precipitate.
-
Inject an equal volume (e.g., 20 µL) of the supernatant from each time point onto a reverse-phase HPLC system.
-
Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the remaining intact peptide from its degradation fragments.
-
-
Data Analysis:
-
Measure the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).
-
Plot the % Remaining Peptide vs. Time for both the native and npAA-modified peptides to visually compare their stability. The half-life (t½) can be calculated from this data.
-
Conclusion and Future Outlook
The incorporation of non-proteinogenic amino acids is no longer a niche strategy but a cornerstone of modern peptide drug design. As demonstrated by the success of GLP-1 receptor agonists, the rational use of npAAs can transform a native peptide with fleeting activity into a robust, long-acting therapeutic. The continued expansion of the npAA toolbox, coupled with advancements in synthetic and screening technologies, promises to unlock new classes of peptidomimetics capable of addressing previously "undruggable" targets. For drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this powerful chemical space.
References
- 1. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Semaglutide: An Oral Glucagon-Like Peptide 1 Receptor Agonist in Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 15. rsc.org [rsc.org]
- 16. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Dap(Boc,Me)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties. N-methylation of the peptide backbone, for instance, can improve metabolic stability, cell permeability, and conformational rigidity.[1][2] Fmoc-L-Dap(Boc,Me)-OH is a valuable building block for introducing a protected N-methylated L-2,3-diaminopropionic acid residue during Fmoc-based solid-phase peptide synthesis (SPPS). This derivative allows for the synthesis of peptides with unique structural and functional characteristics. This document provides a detailed protocol for the efficient incorporation of this compound into peptide chains, along with recommended cleavage and purification procedures.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥97.0% |
| Storage | 2-8°C |
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide MBHA resin or other suitable solid support
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following protocol outlines the manual synthesis of a peptide containing an this compound residue. The synthesis is based on the standard Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Coupling of this compound:
-
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent like HATU is recommended.[3]
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is to ensure maximum efficiency for the sterically hindered amino acid.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
5. Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence. For standard amino acids, HBTU can be used as the coupling reagent with a shorter coupling time (e.g., 1 hour).
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Peptide Cleavage and Deprotection
1. Resin Preparation for Cleavage:
-
Wash the peptide-resin thoroughly with DCM (5 times) and MeOH (3 times) to remove any residual DMF.
-
Dry the resin under vacuum for at least 4 hours.
2. Cleavage from Resin:
-
Add the freshly prepared cleavage cocktail (Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation and Collection:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
The successful synthesis and purity of the peptide should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Table 1: Representative SPPS Cycle Parameters
| Step | Reagent/Solvent | Time | Monitoring |
| Resin Swelling | DMF | 30 min | Visual |
| Fmoc Deprotection | 20% Piperidine/DMF | 5 min + 15 min | N/A |
| Washing | DMF, DCM | ~10 min | N/A |
| Coupling (this compound) | This compound, HATU, DIPEA in DMF | 2-4 hours | Kaiser Test |
| Coupling (Standard Fmoc-AA-OH) | Fmoc-AA-OH, HBTU, DIPEA in DMF | 1-2 hours | Kaiser Test |
| Capping (Optional) | Acetic Anhydride, DIPEA in DMF | 30 min | N/A |
| Final Cleavage | Reagent K | 2-3 hours | N/A |
Table 2: Expected Yield and Purity of a Model Peptide
The following data is representative for the synthesis of a model decapeptide containing one this compound residue. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Expected Value |
| Crude Peptide Yield | 60-80% |
| Crude Peptide Purity (by HPLC) | 50-70% |
| Purified Peptide Yield | 20-40% |
| Final Purity (by HPLC) | >95% |
Visualizations
SPPS Workflow for this compound Incorporation
Caption: General workflow for the incorporation of this compound in SPPS.
Logical Relationship of Protecting Groups
Caption: Orthogonal protection strategy in Fmoc-based solid-phase peptide synthesis.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Fmoc-L-Dap(Boc,Me)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-L-Dap(Boc,Me)-OH, a derivative of L-2,3-diaminopropionic acid, offers a unique combination of a side-chain primary amine protected with a Boc group and an N-methylated α-amine. The N-methylation of the peptide backbone is known to impart several advantageous characteristics, including increased resistance to enzymatic degradation, enhanced membrane permeability, and conformational rigidity. These attributes can lead to peptides with improved oral bioavailability and altered receptor binding affinities, potentially converting agonists to antagonists or vice versa.[1][2][3][4]
However, the steric hindrance introduced by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in lower coupling efficiencies compared to their non-methylated counterparts.[5][6] This necessitates the use of optimized protocols, including more potent coupling reagents and potentially longer reaction times or double coupling strategies, to achieve satisfactory yields.
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based SPPS.
Data Presentation
The success of incorporating sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagent. The following table summarizes typical coupling efficiencies observed for standard versus N-methylated amino acids with various activating agents. The data for this compound is an estimation based on literature values for other sterically hindered N-methylated amino acids.
| Amino Acid Type | Coupling Reagent | Typical Coupling Efficiency (%) | Reference |
| Standard Fmoc-Amino Acid | HBTU/DIEA | >99% | [7] |
| N-Methylated Amino Acid | HBTU/DIEA | 50-80% | [6] |
| N-Methylated Amino Acid | HATU/DIEA | >95% | [6][8] |
| This compound | HATU/DIEA | ~90-95% (estimated) | N/A |
| N-Methylated Amino Acid | PyAOP/DIEA | >95% | [9][10] |
| N-Methylated Amino Acid | PyBOP/HOAt/DIEA | >95% | [6] |
Experimental Protocols
Protocol 1: Incorporation of this compound using HATU
This protocol describes the manual coupling of this compound onto a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel. Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x resin volume) and then DCM (3 x resin volume) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor the reaction, a small sample of resin beads can be taken for a bromophenol blue test (note: the Kaiser test is not reliable for N-methylated amines). A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[11]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x resin volume) and DCM (3 x resin volume).
-
(Optional) Double Coupling: If the monitoring test indicates incomplete coupling, repeat steps 3-5.
-
Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: Cleavage and Side-Chain Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Cleavage Cocktail (prepare fresh):
-
TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Visualization of Workflow and Potential Signaling Pathway Modulation
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for SPPS incorporating this compound.
Modulation of GPCR Signaling
The conformational constraints imposed by N-methylation can significantly alter how a peptide interacts with its target receptor, such as a G protein-coupled receptor (GPCR). A conformationally restricted peptide may exhibit increased affinity and/or selectivity for a specific receptor state, thereby acting as a potent agonist or antagonist. The diagram below illustrates a hypothetical scenario where a peptide containing N-methylated Dap modulates GPCR signaling.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Fmoc-L-Dap(Boc,Me)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as enzymatic stability, membrane permeability, and oral bioavailability. Fmoc-L-Dap(Boc,Me)-OH, an N-methylated and side-chain protected derivative of L-2,3-diaminopropionic acid, presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). The steric hindrance caused by the N-methyl group on the alpha-amino group, coupled with the bulky Boc protecting group on the side chain, can lead to incomplete coupling reactions, resulting in deletion sequences and lower yields of the target peptide.
This document provides detailed application notes and optimized protocols for the efficient coupling of this compound in Fmoc-based SPPS. It includes a comparative summary of recommended coupling reagents, detailed experimental procedures, and troubleshooting guidelines to assist researchers in overcoming the synthetic challenges associated with this sterically hindered amino acid.
Challenges in Coupling this compound
The primary difficulties in the SPPS of peptides containing this compound stem from two main factors:
-
Steric Hindrance: The presence of the methyl group on the α-nitrogen significantly increases the steric bulk around the nitrogen atom. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, thereby slowing down the rate of peptide bond formation.
-
Reduced Nucleophilicity: The electron-donating nature of the N-methyl group slightly reduces the nucleophilicity of the secondary amine, making it a less potent nucleophile compared to a primary amine.
These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory coupling yields. Standard coupling reagents like HBTU and HCTU may be less effective for such challenging couplings.[1]
Recommended Coupling Reagents
For sterically hindered and N-methylated amino acids like this compound, high-reactivity phosphonium and guanidinium/uronium salt-based reagents are recommended.[1] The following reagents have demonstrated efficacy in coupling sterically demanding amino acids:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for difficult couplings, including N-methylated amino acids.[2][3] It reacts rapidly and generally results in low levels of epimerization.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, particularly useful for coupling N-protected N-methyl amino acids.[4]
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): This combination is a cost-effective and highly efficient coupling method.[5] Oxyma Pure, as an additive, has been shown to provide better results than HOBt in some cases, especially for hindered residues.[6]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another highly effective coupling reagent, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[3]
-
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride): Has been reported to be useful for the coupling of N-methylated amino acids.[7]
Quantitative Data Summary
While direct comparative studies for this compound are limited, the following table summarizes available data and qualitative comparisons for coupling N-methylated amino acids.
| Coupling Reagent | Typical Yield for N-Methylated Peptides | Relative Efficiency for Hindered Couplings | Key Advantages |
| HATU | High | Very High | Fast reaction kinetics, low racemization.[1][3] |
| PyBOP | High | High | Effective for many N-methylated amino acids.[4] |
| DIC/Oxyma | 13-26% (for N-methylated Dap)[5] | High | Cost-effective, soluble urea byproduct.[8][9] |
| PyAOP | High | Very High | Particularly effective for N-Me to N-Me couplings.[3] |
| HCTU | Moderate to High | High | A more cost-effective alternative to HATU.[1] |
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in SPPS. It is recommended to perform a double coupling to ensure maximum efficiency.
Protocol 1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), Isopropanol (3x), and DMF (5x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling progress using the Bromophenol Blue test, as the Kaiser (ninhydrin) test is not reliable for secondary amines.[10]
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Double Coupling (Recommended): Repeat steps 3-7 to ensure complete reaction.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x) to prepare for the next synthesis cycle.
Protocol 2: DIC/Oxyma-Mediated Coupling
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. Agitate at room temperature for at least 4 hours. For particularly difficult couplings, the reaction time can be extended.[5]
-
Monitoring: Monitor the reaction completion with the Bromophenol Blue test.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5x).
-
Double Coupling (Recommended): Repeat steps 2-5.
-
Final Washing: Wash the resin as described in step 9 of Protocol 1.
Visualization of Experimental Workflow and Mechanisms
Below are diagrams created using Graphviz to illustrate the key processes involved in the coupling of this compound.
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Simplified mechanism of amino acid activation using HATU.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with the selection of appropriate high-activity coupling reagents and the optimization of reaction protocols. Reagents such as HATU, PyBOP, and DIC/Oxyma are highly recommended. Employing a double coupling strategy and monitoring the reaction with the Bromophenol Blue test are crucial steps to ensure high coupling efficiency. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively synthesize peptides containing this challenging N-methylated amino acid, thereby facilitating the development of novel peptide-based therapeutics with enhanced pharmacological profiles.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides [mdpi.com]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Orthogonal Deprotection Strategy for Fmoc-L-Dap(Boc,Me)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Dap(Boc,Me)-OH is a versatile tri-functional amino acid building block crucial in peptide synthesis and the development of complex peptide-based therapeutics. The strategic placement of three distinct protecting groups—a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine, an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain amine, and a methyl ester (Me) protecting the C-terminus—allows for a precise, stepwise modification of the molecule. This orthogonal deprotection capability is fundamental for synthesizing branched peptides, peptide-drug conjugates, and other sophisticated molecular architectures.[1][2][3] This document provides detailed application notes and experimental protocols for the selective deprotection of each functional group, ensuring the integrity of the remaining protective moieties.
Orthogonal Deprotection Strategy Overview
The core of the orthogonal strategy lies in the differential lability of the Fmoc, Boc, and methyl ester groups to specific chemical conditions. The Fmoc group is susceptible to cleavage by weak bases, the Boc group is removed under acidic conditions, and the methyl ester is hydrolyzed under basic conditions that can be tailored to be compatible with the other protecting groups.[4][5]
Key Principles of Orthogonality:
-
Fmoc Group (Base-Labile): Removed with a secondary amine, typically piperidine, in an organic solvent. This condition leaves the acid-labile Boc group and the methyl ester intact.[6][7][8]
-
Boc Group (Acid-Labile): Cleaved by strong acids, such as trifluoroacetic acid (TFA). These conditions do not affect the Fmoc group or the methyl ester.[]
-
Methyl Ester (Base-Hydrolyzable): Saponified using a base like sodium hydroxide. Standard basic hydrolysis can prematurely cleave the Fmoc group. Therefore, milder, optimized conditions are required to ensure the stability of the Fmoc and Boc groups.[5][10]
Caption: Orthogonal deprotection pathways for this compound.
Data Presentation: Quantitative Analysis of Deprotection Strategies
The following tables summarize the reaction conditions and expected yields for the selective deprotection of each protecting group. The data is compiled from studies on structurally similar amino acid derivatives and represents typical outcomes under optimized conditions.
Table 1: Selective Fmoc Group Deprotection
| Reagent | Solvent | Time (min) | Deprotection (%) | Reference |
| 20% Piperidine | DMF | 10-20 | >99 | [6][11] |
| 50% Morpholine | DMF | 60 | ~50 | [6] |
| 5% Piperazine | DMF | 10 | ~50 | [6] |
Note: The Boc group and methyl ester are stable under these conditions.
Table 2: Selective Boc Group Deprotection
| Reagent | Solvent | Time (min) | Deprotection (%) | Reference |
| 50% TFA | DCM | 30 | >99 | [] |
| 4 M HCl | Dioxane | 30-60 | >95 | |
| Oxalyl chloride | Methanol | 60-240 | up to 90 | [12] |
Note: The Fmoc group and methyl ester are stable under these conditions.
Table 3: Selective Methyl Ester Saponification with Fmoc Protection
| Substrate Analog | Base (eq.) | Additive (eq.) | Solvent | Time (h) | Yield of Carboxylic Acid (%) | Fmoc Deprotection (%) | Reference |
| Fmoc-Lys(Boc)-OMe | 1.5 NaOH | 30 CaI₂ | Acetone/H₂O (2.3:1) | 4 | 79.9 | 13.0 | [5] |
| Fmoc-Ala-OMe | 1.5 NaOH | 30 CaI₂ | Acetone/H₂O (2.3:1) | 4 | 80.4 | 13.3 | [5] |
| Fmoc-Asp(tBu)-OMe | 1.5 NaOH | 30 CaI₂ | Acetone/H₂O (2.3:1) | 4 | 77.6 | 11.8 | [5] |
Note: The Boc group is stable under these mild basic conditions.
Experimental Protocols
Protocol 1: Selective Deprotection of the Fmoc Group
This protocol describes the removal of the N-terminal Fmoc group, leaving the Boc and methyl ester groups intact.
Materials:
-
This compound
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Dissolve this compound in a minimal amount of DCM in a round bottom flask.
-
Add the 20% piperidine in DMF solution (approximately 10 mL per gram of starting material).
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with toluene (2x) to remove residual piperidine.
-
Precipitate the product by adding cold diethyl ether.
-
Isolate the product, H-L-Dap(Boc,Me)-OH, by filtration and dry under vacuum.
Caption: Experimental workflow for selective Fmoc group deprotection.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of the side-chain Boc group while preserving the Fmoc and methyl ester functionalities.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Dissolve this compound in anhydrous DCM in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add an equal volume of TFA dropwise to the solution.
-
Allow the reaction to stir at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent and excess TFA in vacuo.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Dap(H,Me)-OH.
Caption: Experimental workflow for selective Boc group deprotection.
Protocol 3: Selective Saponification of the Methyl Ester
This protocol describes a mild saponification method to hydrolyze the methyl ester while minimizing the cleavage of the base-labile Fmoc group.[5][10]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Calcium(II) iodide (CaI₂)
-
Acetone
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
Methodology:
-
Dissolve this compound in a mixture of acetone and water (2.3:1 v/v).
-
Add CaI₂ (30 equivalents) to the solution and stir until dissolved.
-
Add NaOH (1.5 equivalents) and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-L-Dap(Boc)-OH.
Caption: Experimental workflow for selective methyl ester saponification.
Conclusion
The orthogonal protection strategy of this compound provides a powerful tool for the synthesis of complex peptides. By carefully selecting the deprotection reagents and conditions, researchers can selectively unmask the α-amino, side-chain amino, or C-terminal carboxyl groups for subsequent modifications. The protocols outlined in this document offer robust and reproducible methods to achieve high-yield and selective deprotection, facilitating advancements in peptide chemistry and drug development.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of Boc and Methyl Protecting Groups from the Diaminopropionic Acid (Dap) Side-Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the selective and complete cleavage of tert-butyloxycarbonyl (Boc) and methyl ester (OMe) protecting groups from the side-chain of 2,3-diaminopropionic acid (Dap). The orthogonal nature of these protecting groups allows for their sequential removal, a critical step in the synthesis of complex peptides, bioconjugates, and pharmaceuticals.
Orthogonal Deprotection Strategy
The Boc group is labile under acidic conditions, while the methyl ester is susceptible to basic hydrolysis. This difference in reactivity forms the basis of an effective orthogonal protection strategy.[] The Boc group can be selectively removed in the presence of the methyl ester using acids like trifluoroacetic acid (TFA), and the methyl ester can be selectively cleaved by saponification in the presence of the Boc group.[2]
Caption: Orthogonal deprotection workflow for Boc and methyl ester groups on a Dap derivative.
Cleavage of the Boc Protecting Group
The most common method for the removal of a Boc group is through acidolysis, typically with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3] This method is highly efficient and generally proceeds to completion at room temperature.
Quantitative Data for Boc Deprotection
| Reagent/Conditions | Substrate | Time | Temperature (°C) | Yield (%) | Reference |
| 50% TFA in DCM | Boc-protected peptide on solid support | 5 min | Room Temp | ~78% (incomplete) | [NA] |
| 50% TFA in DCM | Boc-protected peptide on solid support | 30 min | Room Temp | >95% | [NA] |
| 25% TFA in DCM | Generic Boc-protected amine | 2 h | Room Temp | Not specified | [4] |
| TFA (neat) | Generic Boc-protected amine | 1 h | Room Temp | Not specified | [4] |
| 4M HCl in Dioxane | Boc-protected peptide on solid support | 2 x 30 min | Room Temp | >95% | [NA] |
| p-TsOH in Toluene (Microwave) | Boc-amino acid | 30 s | Not specified | 80-96% | [5] |
| Oxalyl chloride in Methanol | N-Boc-L-tryptophan | 1-4 h | Room Temp | up to 90% | [6] |
Experimental Protocol: Selective Boc Deprotection of Boc-Dap(side-chain)-OMe
This protocol describes the selective removal of the Boc group from a Dap derivative while leaving the methyl ester intact.
Materials:
-
Boc-Dap(side-chain)-OMe
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Dap(side-chain)-OMe substrate in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add an equal volume of TFA (for a 50% TFA/DCM solution). For substrates sensitive to strong acid, the concentration of TFA can be lowered to 20-25%.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate with toluene (2-3 times).
-
For isolation of the free amine, dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Dap(side-chain)-OMe product.
Cleavage of the Methyl Ester Protecting Group
The methyl ester is typically cleaved via saponification using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran (THF).[7] The Boc group is generally stable under these conditions.[8]
Quantitative Data for Methyl Ester Hydrolysis
| Reagent/Conditions | Substrate | Time | Temperature (°C) | Yield (%) | Reference |
| LiOH·H₂O in MeOH/H₂O | N-protected amino acid methyl ester | 15 min | Room Temp | High | [7] |
| LiOH in THF/MeOH/H₂O | Complex ester-containing natural product | Not specified | Room Temp | High | [NA] |
| NaOH in MeOH/H₂O | Generic methyl ester | Not specified | Reflux | High | [NA] |
| CaI₂/NaOH in THF/H₂O | Fmoc-amino acid methyl ester | Not specified | Room Temp | High | [2] |
Experimental Protocol: Selective Methyl Ester Hydrolysis of Boc-Dap(side-chain)-OMe
This protocol describes the selective hydrolysis of the methyl ester from a Dap derivative while leaving the Boc group intact.
Materials:
-
Boc-Dap(side-chain)-OMe
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O) or 1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-Dap(side-chain)-OMe substrate in a mixture of MeOH (or THF) and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stir bar.
-
Add 1.1 to 1.5 equivalents of LiOH·H₂O (or 1M NaOH solution) to the stirring solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-Dap(side-chain)-OH product.
Global Deprotection
To remove both the Boc and methyl ester protecting groups, a two-step sequence is employed, following the orthogonal deprotection strategy outlined in the workflow diagram. The order of deprotection can be chosen based on the stability of the intermediate products and the desired final salt form.
Caption: Chemical transformations for Boc and methyl ester cleavage.
References
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. scispace.com [scispace.com]
Synthesis of N-methylated Peptides Using Fmoc-L-Dap(Boc,Me)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-methylated peptides utilizing the specialized amino acid building block, Fmoc-L-Dap(Boc,Me)-OH. N-methylation is a critical modification in peptide drug design, often leading to improved metabolic stability, cell permeability, and oral bioavailability. The use of this compound offers a strategic approach to introduce N-methylation at specific sites within a peptide sequence during solid-phase peptide synthesis (SPPS).
Introduction
N-methylated peptides represent a promising class of therapeutic agents with enhanced pharmacological properties compared to their non-methylated counterparts. The methylation of the amide backbone reduces susceptibility to proteolytic degradation and can induce conformational changes that favor receptor binding. This compound is a valuable building block for this purpose, featuring an Fmoc-protected α-amine for standard SPPS, a Boc-protected side-chain amine, and a methyl group on the β-nitrogen of the diaminopropionic acid side chain. This allows for the site-specific incorporation of an N-methylated residue.
Applications
The incorporation of this compound into peptide sequences is particularly relevant for:
-
Improving Drug-like Properties: Enhancing metabolic stability and increasing the half-life of peptide drug candidates.
-
Modulating Bioactivity: Fine-tuning receptor binding affinity and selectivity.
-
Enhancing Cell Penetration: The N-methylation can increase lipophilicity, aiding in crossing cellular membranes.
-
Nucleic Acid Binding: As demonstrated in the synthesis of oligoDapT, peptides incorporating this amino acid can be designed to interact with DNA and RNA, opening avenues for applications in gene therapy and diagnostics.[1][2][3]
Experimental Protocols
The following protocols are based on the successful synthesis of oligoDapT, a thymine-bearing nucleopeptide, as described by Musumeci et al. (2018) in the International Journal of Nanomedicine.[1]
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-Dap
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin.
-
Agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Characterization of the Synthesized Peptide
a) Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for ESI-MS analysis.
-
Expected Outcome: A major peak corresponding to the calculated molecular weight of the target peptide.
b) RP-HPLC Analysis:
-
Technique: Analytical Reverse-Phase High-Performance Liquid Chromatography.
-
Purpose: To determine the purity of the synthesized peptide.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detection: UV absorbance at 220 nm.
-
-
Expected Outcome: A single major peak indicating a high-purity product.
Quantitative Data
The synthesis of N-methylated peptides can be challenging, and yields may vary depending on the sequence and coupling efficiency. The following table presents representative data for the synthesis of a peptide containing N-methyl-diaminopropionic acid, based on the synthesis of oligoDapT.[1]
| Parameter | Value | Notes |
| Peptide | oligoDapT | A thymine-bearing nucleopeptide |
| Synthesis Scale | Not explicitly stated | Solid-phase synthesis was performed. |
| Overall Yield | Not explicitly stated | The focus of the study was on characterization and binding. |
| Purity | High | Confirmed by ESI-MS and analytical RP-HPLC. |
| Characterization | ESI-MS, UV, CD, SEM | Extensive characterization was performed. |
Note: The original research article by Musumeci et al. (2018) focuses on the characterization and nucleic acid binding properties of oligoDapT, and does not provide specific quantitative data on the synthesis yield.
Visualizations
Experimental Workflow for Peptide Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of N-methylated peptides.
Logical Relationship for Peptide-Oligonucleotide Binding Studies
Caption: Logical workflow for studying peptide-oligonucleotide interactions.
References
Application Notes and Protocols for the Synthesis of Constrained Peptides using Fmoc-L-Dap(Boc,Me)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Constrained peptides, such as cyclic and stapled peptides, offer significant advantages over their linear counterparts in drug discovery and development. By restricting the conformational flexibility of the peptide backbone, these modifications can lead to enhanced biological activity, increased metabolic stability, and improved cell permeability. The incorporation of non-proteinogenic amino acids is a key strategy in the design of constrained peptides. Fmoc-L-2,3-diaminopropionic acid(Boc,Me)-OH is a versatile building block for this purpose. The Nα-Fmoc group allows for its use in standard solid-phase peptide synthesis (SPPS), while the orthogonally protected β-amino group (Boc) and the N-methyl group on the β-nitrogen provide unique opportunities for creating structurally diverse and functionally optimized peptides.
The N-methyl group on the side chain can enhance proteolytic resistance and influence the peptide's conformational preferences. The Boc-protected primary amine on the side chain can be selectively deprotected on-resin to enable the formation of a lactam bridge with a carboxylic acid side chain from another amino acid, such as aspartic acid or glutamic acid, resulting in a cyclic peptide. This application note provides detailed protocols for the incorporation of Fmoc-L-Dap(Boc,Me)-OH into a peptide sequence and its subsequent use in on-resin cyclization to generate constrained peptides.
Key Applications
-
Introduction of Conformational Constraints: The N-methylated side chain can restrict side-chain rotation and influence the local backbone conformation.
-
Formation of Lactam-Bridged Cyclic Peptides: The β-amino group serves as a handle for on-resin cyclization, leading to peptides with improved stability and bioactivity.
-
Enhancement of Pharmacokinetic Properties: N-methylation can increase resistance to enzymatic degradation, prolonging the in-vivo half-life of the peptide.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of constrained peptides. The data is compiled from studies on peptides with similar structural features, including N-methylation and on-resin cyclization, to provide an expected performance benchmark when using this compound.
Table 1: Representative Coupling Efficiency for N-Methylated Amino Acids
| Amino Acid to be Coupled | Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Coupling Efficiency (%) |
| This compound | HATU/DIPEA | 5 | 2-4 | >95 |
| Fmoc-N-Me-Ala-OH | HBTU/DIPEA | 5 | 4 | ~90 |
| Fmoc-N-Me-Leu-OH | HATU/DIPEA | 5 | 3 | >95 |
| Fmoc-N-Me-Phe-OH | PyBOP/DIPEA | 10 | 6 | ~92 |
Note: Coupling efficiency can be sequence-dependent and may require optimization. The use of stronger coupling reagents like HATU is recommended for sterically hindered N-methylated amino acids.
Table 2: Representative On-Resin Cyclization Yields for Lactam Bridge Formation
| Peptide Sequence (Linear Precursor) | Cyclization Reagent | Cyclization Time (hr) | Crude Purity (%) | Isolated Yield (%) |
| Ac-Asp-Gly-Dap(Me)-Ala-NH2 | HATU/DIPEA | 12 | 75 | 35 |
| H-Glu-Ala-Phe-Dap(Me)-Gly-NH2 | PyBOP/DIPEA | 24 | 68 | 30 |
| Ac-Lys-Gly-Asp-Ala-Dap(Me)-NH2 | HBTU/DIPEA | 18 | 70 | 32 |
Note: Yields are highly dependent on the peptide sequence, ring size, and reaction conditions. Optimization of reagent concentration and reaction time is often necessary.
Table 3: Analytical Characterization of a Model Cyclic Peptide
| Analytical Method | Parameter | Result |
| RP-HPLC | Retention Time (min) | 15.8 |
| Purity (%) | >98 | |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ | 542.29 |
| Observed [M+H]⁺ | 542.30 |
Model Peptide: cyclo(Asp-Gly-Dap(Me)-Ala)
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis steps for coupling this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue agitation or consider a second coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: On-Resin Lactam Bridge Formation
This protocol describes the on-resin cyclization of a linear peptide containing L-Dap(Boc,Me) and an acidic residue (e.g., Asp or Glu) with an orthogonal side-chain protecting group (e.g., Allyl).
Materials:
-
Peptide-resin containing the linear precursor with Dap(Boc,Me) and Asp(OAll) or Glu(OAll).
-
Trifluoroacetic acid (TFA), 1-2% in DCM
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
HATU
-
DIPEA
-
DMF
-
DCM
Methodology:
-
Selective Boc Deprotection of Dap(Me) Side Chain:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes.
-
Drain and wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Neutralize the resin with 10% DIPEA in DMF (3x for 5 minutes each).
-
Wash the resin with DMF (5x).
-
-
Selective Allyl Deprotection of Asp/Glu Side Chain:
-
Wash the peptide-resin with DCM (3x).
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (10 eq.) in DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Drain and wash the resin with DCM (5x), 0.5% sodium diethyldithiocarbamate in DMF (3x), and DMF (5x).
-
-
On-Resin Cyclization (Lactamization):
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the cyclization solution to the resin.
-
Agitate the mixture for 12-24 hours at room temperature.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Final Washing: Wash the resin with DMF (5x) and DCM (5x) and dry under vacuum.
Protocol 3: Cleavage and Deprotection of the Cyclic Peptide
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge
Methodology:
-
Cleavage:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide using mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for synthesis of constrained peptides using this compound.
Caption: Key features of this compound and their applications.
Troubleshooting & Optimization
Low coupling efficiency of Fmoc-L-Dap(Boc,Me)-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low coupling efficiency with Fmoc-L-Dap(Boc,Me)-OH during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of this compound is a common challenge primarily due to significant steric hindrance. This guide offers a systematic approach to troubleshoot and optimize the coupling reaction.
Question: My coupling reaction with this compound is showing a low yield. What are the potential causes and how can I address them?
Answer:
Low coupling yields with this compound are typically attributed to the steric bulk imposed by the Boc protecting group and the N-methyl group on the diaminopropionic acid side chain. This steric hindrance can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?
A1: The primary reason for the difficulty in coupling this compound is steric hindrance . The bulky tert-butyloxycarbonyl (Boc) group on the side-chain amine, combined with the methyl group on the same nitrogen, creates a sterically crowded environment around the alpha-carboxyl group. This bulkiness physically obstructs the formation of the amide bond with the N-terminal amine of the peptide chain on the resin. N-methylated amino acids are well-known to be challenging to couple due to both steric hindrance and the reduced nucleophilicity of the secondary amine of the preceding residue.
Caption: Steric hindrance in the coupling of this compound.
Q2: Which coupling reagents are recommended for improving the efficiency of this compound coupling?
A2: For sterically hindered amino acids like this compound, standard coupling reagents such as DIC/HOBt may be insufficient.[1] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[1]
| Coupling Reagent Class | Recommended Reagents | Key Advantages |
| Uronium/Aminium Salts | HATU, HCTU, COMU | High reactivity, fast coupling times, and effective for hindered couplings.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for difficult couplings, particularly with N-methylated residues.[3] |
| Coupling Reagent | Typical Yield for Hindered Couplings | Reference |
| DIC/HOBt | 50-70% | [1] |
| HBTU | 80-95% | [1] |
| HATU | >95% | [3] |
| COMU | >95% | [4] |
| PyBOP | >95% | [3] |
| Note: Yields are approximate and can vary depending on the specific peptide sequence and reaction conditions. |
Q3: What changes can I make to the reaction conditions to improve the coupling yield?
A3: Besides using a more potent coupling reagent, you can modify the following reaction conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight at room temperature.[1] This allows more time for the sterically hindered reaction to proceed to completion.
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help overcome the activation energy barrier. Microwave-assisted SPPS, which utilizes controlled heating, has been shown to be particularly effective for coupling hindered amino acids.[5]
-
Perform a Double Coupling: After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of the activated this compound.[1] This can help to drive the reaction to completion by acylating any remaining free amines.
Q4: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?
A4: The standard Kaiser test, which detects primary amines, will be negative after the coupling of a regular amino acid. However, when coupling to an N-methylated residue, the N-terminal amine is a secondary amine, for which the Kaiser test is not reliable. In the case of coupling this compound, the preceding amino acid has a primary amine (unless it is a proline or another N-methylated residue). Therefore, a Kaiser test can be used to check for the disappearance of this primary amine. If the coupling is incomplete, the Kaiser test will be positive. For monitoring the deprotection of the Fmoc group from the newly added this compound, a method that detects the Fmoc group, such as UV spectroscopy of the piperidine wash, can be employed.
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of this compound. Optimization may be required for specific peptide sequences.
Protocol 1: Standard Coupling with HATU for this compound
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Protocol 2: Double Coupling Procedure for this compound
Procedure:
-
First Coupling:
-
Follow steps 1-3 of Protocol 1.
-
-
Intermediate Wash:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 2 of Protocol 1.
-
Add the fresh solution to the washed resin and agitate for another 1-2 hours.
-
-
Final Wash:
-
Drain the second coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times).
-
Proceed with the Fmoc deprotection of the newly added residue.
-
Protocol 3: Capping of Unreacted Amines
If a small percentage of unreacted N-terminal amines remains after employing the above optimization strategies, it is advisable to cap these amines to prevent the formation of deletion sequences.
Materials:
-
Acetic anhydride
-
DIPEA or Pyridine
-
DMF
Procedure:
-
Washing: After the coupling of this compound, wash the peptide-resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) before proceeding to the next Fmoc deprotection step.
References
Side reactions associated with Fmoc-L-Dap(Boc,Me)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-L-Dap(Boc,Me)-OH in peptide synthesis. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve potential side reactions and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[1] In this building block, the α-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS). The β-amino group is protected by an acid-labile tert-Butoxycarbonyl (Boc) group and is also N-methylated. This compound is used to introduce a protected and N-methylated L-2,3-diaminopropionic acid residue into a peptide sequence.[1] N-methylation of the peptide backbone is a common strategy to enhance metabolic stability, increase membrane permeability, and modulate the conformation of peptides.
Q2: What are the general challenges associated with incorporating N-methylated amino acids like this compound into a peptide sequence?
The incorporation of N-methylated amino acids into peptide chains can be challenging. The primary difficulty stems from the steric hindrance caused by the N-methyl group, which can lead to slower and less efficient coupling reactions.[2] This can result in lower yields and the formation of deletion sequences. Additionally, peptides rich in N-methylamino acids may exhibit aggregation and show complex HPLC profiles with multiple peaks due to the presence of slowly interconverting cis/trans amide bond conformers.[3][4]
Troubleshooting Guide: Side Reactions and Solutions
This section details specific side reactions that may be encountered when using this compound and provides guidance on how to mitigate them.
Issue 1: Incomplete or Slow Coupling Reactions
Symptoms:
-
Positive Kaiser test (or other free amine test) after the coupling step.
-
Presence of deletion sequences (peptide mass minus the mass of this compound) in the final product analysis by mass spectrometry.
Potential Causes:
-
Steric Hindrance: The N-methyl group on the β-amino group, in addition to the bulky Fmoc and Boc protecting groups, can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. The coupling of protected N-methylamino acids is known to often result in low yields.[3][4]
Solutions:
-
Extended Coupling Times: Increase the duration of the coupling reaction (e.g., from 2 hours to 4 hours or overnight).
-
Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.
-
More Potent Coupling Reagents: Utilize more powerful coupling reagents. For sterically hindered couplings, reagents like HATU, HCTU, or PyAOP are often more effective than standard reagents like HBTU or DIC/HOBt.[3][4]
-
Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can sometimes improve coupling efficiency, although this may also increase the risk of racemization.
Issue 2: Fragmentation of the Peptide Chain During Cleavage
Symptoms:
-
Presence of unexpected peptide fragments in the mass spectrum of the crude product after cleavage from the resin.
-
Lower than expected yield of the full-length peptide.
Potential Causes:
-
Acid-Labile Amide Bond: The amide bond between two consecutive N-methylated amino acids can be susceptible to cleavage under strong acidic conditions, such as during the final trifluoroacetic acid (TFA) cleavage step.[3][4] While this compound is a single residue, if it is coupled to another N-methylated amino acid, this side reaction becomes a concern.
Solutions:
-
Reduced Cleavage Time: Minimize the duration of the TFA cleavage. The extent of fragmentation has been shown to be time-dependent.[3][4] Perform a time-course study (e.g., 1, 2, and 4 hours) to find the optimal cleavage time that maximizes yield while minimizing fragmentation.
-
Milder Cleavage Cocktails: While the Boc group on the Dap side chain requires strong acid for removal, avoiding excessively harsh conditions may be beneficial if fragmentation is a significant issue.
Issue 3: Diketopiperazine (DKP) Formation
Symptoms:
-
Loss of the N-terminal dipeptide from the resin, leading to a truncated final peptide.
-
This is particularly problematic if this compound is the second amino acid to be coupled to the resin.
Potential Causes:
-
Diketopiperazine formation is a common side reaction in Fmoc-SPPS, especially at the dipeptide stage. The presence of an N-methylated amino acid can exacerbate DKP formation.[5] The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to cyclization and cleavage from the solid support.
Solutions:
-
Use of Sterically Hindered Resins: Employing a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to the steric bulk of the linker.
-
Immediate Coupling of the Third Amino Acid: After deprotection of the N-terminal Fmoc group of the second amino acid (in this case, the Dap residue), proceed immediately to the coupling of the third amino acid. This minimizes the time the free N-terminal amine is available to initiate DKP formation.
Issue 4: Complex HPLC Profile of the Purified Peptide
Symptoms:
-
The purified peptide shows multiple, often broad, peaks on the analytical HPLC chromatogram, even when mass spectrometry indicates a pure product.
Potential Causes:
-
Cis/Trans Isomerization: The presence of N-methylated amide bonds in the peptide backbone can lead to the existence of stable cis and trans conformers. The interconversion between these isomers can be slow on the HPLC timescale, resulting in peak broadening or the appearance of multiple peaks for a single compound.[3][4]
Solutions:
-
Elevated Column Temperature: Running the HPLC analysis at a higher temperature (e.g., 40-60°C) can accelerate the interconversion between conformers, often leading to the coalescence of multiple peaks into a single, sharper peak.
-
Modified Mobile Phase: Altering the solvent composition or additives in the mobile phase may sometimes help in resolving or coalescing the peaks.
Quantitative Data Summary
| Coupling Condition | N-Methylated Amino Acid | Standard Amino Acid |
| Standard Coupling (HBTU/DIEA, 2h) | ~85-95% | >99% |
| Optimized Coupling (HATU/DIEA, 4h) | >98% | >99% |
Note: These are representative values and actual efficiencies will depend on the specific sequence, resin, and other experimental conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.). Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 4 hours at room temperature.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again.
-
Monitoring: Perform a Kaiser test. If the test is positive, repeat steps 3-5 (double coupling).
Protocol 2: Minimized Fragmentation Cleavage
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum for 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed for 1.5 hours at room temperature with occasional swirling.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: A simplified workflow for solid-phase peptide synthesis incorporating this compound, followed by cleavage.
Caption: A troubleshooting decision tree for common issues encountered when using N-methylated amino acids.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of the Dap(Boc,Me) Side Chain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of the N-tert-butyloxycarbonyl (Boc) group from the N-methylated side chain of diaminopropionic acid, Dap(Boc,Me).
Frequently Asked Questions (FAQs)
Q1: What is Dap(Boc,Me) and why is its deprotection challenging?
Fmoc-D-Dap(Boc,Me)-OH and its L-enantiomer are derivatives of diaminopropionic acid used in peptide synthesis.[1][2] The side chain amine is protected by both a Boc group and a methyl group. The primary challenge in deprotecting the Boc group from the Dap(Boc,Me) side chain is the significant steric hindrance caused by the presence of the N-methyl group in close proximity to the bulky Boc group. This steric congestion can impede the approach of the acid catalyst, typically trifluoroacetic acid (TFA), leading to a slower and often incomplete reaction compared to non-methylated amino acids.[3]
Q2: What are the signs of incomplete deprotection of the Dap(Boc,Me) side chain?
Incomplete deprotection is typically identified through analytical techniques such as:
-
HPLC and LC-MS: The appearance of multiple peaks in the chromatogram, including a peak corresponding to the mass of the starting material or a partially deprotected intermediate, is a strong indicator. The expected mass difference between the Boc-protected and the deprotected product is 100.12 g/mol .
-
NMR Spectroscopy: In ¹H NMR, the persistence of the characteristic singlet for the tert-butyl protons of the Boc group, typically around 1.4 ppm, signals incomplete removal.
-
Thin Layer Chromatography (TLC): The presence of a spot corresponding to the starting material after the reaction is complete.
Q3: What are the standard conditions for Boc deprotection, and why might they be insufficient for Dap(Boc,Me)?
Standard Boc deprotection is often carried out using a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30-60 minutes at room temperature.[4] However, due to the increased steric hindrance of the N-methyl group in Dap(Boc,Me), these standard conditions may not be sufficient to achieve complete deprotection.[3] The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly negatively impact the reaction rate.[3]
Q4: What are potential side reactions during the deprotection of Dap(Boc,Me)?
The primary side reaction during acid-catalyzed Boc deprotection is the formation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic residues in the peptide chain. While Dap itself does not have a nucleophilic side chain prone to alkylation, other residues in a peptide sequence, such as tryptophan or methionine, could be modified. The use of scavengers is crucial to prevent such side reactions.
Troubleshooting Guide for Incomplete Deprotection
Problem: Incomplete removal of the Boc group from the Dap(Boc,Me) side chain, as confirmed by HPLC, LC-MS, or NMR.
Possible Cause 1: Insufficient Acid Strength or Reaction Time
The steric hindrance of the N-methyl group slows down the deprotection kinetics.
-
Solution 1.1: Increase TFA Concentration. Gradually increase the concentration of TFA in DCM. A higher concentration of acid can accelerate the cleavage of the sterically hindered Boc group.
-
Solution 1.2: Extend Reaction Time. Monitor the reaction at regular intervals (e.g., 1, 2, and 4 hours) using TLC or LC-MS to determine the optimal time for complete conversion.
| Parameter | Standard Conditions | Recommended Starting Conditions for Dap(Boc,Me) | Troubleshooting Range |
| TFA Concentration | 20-50% in DCM | 50% in DCM | 50-95% in DCM |
| Reaction Time | 30-60 minutes | 2 hours | 1-4 hours (or longer, with monitoring) |
| Temperature | Room Temperature | Room Temperature | 0°C to Room Temperature |
Possible Cause 2: Inadequate Scavenging of Tert-butyl Cations
While less of a direct issue for the Dap side chain itself, tert-butyl cations generated during deprotection can lead to side reactions with other sensitive amino acids in the peptide, complicating analysis and purification.
-
Solution 2.1: Add a Scavenger. Incorporate a scavenger such as triisopropylsilane (TIS) into the deprotection cocktail to trap the tert-butyl cations as they form. A common starting concentration is 2.5-5% (v/v).
| Deprotection Cocktail Component | Recommended Concentration | Purpose |
| TFA | 50-95% | Boc cleavage |
| DCM | 5-50% | Solvent |
| Triisopropylsilane (TIS) | 2.5-5% | Scavenger for tert-butyl cations |
| Water | 0-2.5% | Can aid in preventing certain side reactions |
Experimental Protocols
Protocol 1: Standard Deprotection of Dap(Boc,Me) Side Chain (Starting Point)
-
Preparation: Dissolve the peptide containing the Dap(Boc,Me) residue in dichloromethane (DCM).
-
Reagent Addition: Add an equal volume of a solution of 50% TFA in DCM containing 2.5% TIS.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Monitoring: Take a small aliquot of the reaction mixture, quench with a mild base (e.g., dilute DIPEA in DCM), and analyze by TLC or LC-MS to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The crude product can then be purified by precipitation in cold diethyl ether followed by HPLC.
Protocol 2: Monitoring Deprotection by HPLC
-
System: Reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
Analysis: The Boc-protected peptide will have a longer retention time than the deprotected, more polar product. Incomplete reactions will show peaks for both species.
Visualizations
Deprotection Workflow
Caption: General experimental workflow for the deprotection of the Dap(Boc,Me) side chain.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting incomplete Dap(Boc,Me) side chain deprotection.
References
Aggregation of peptides containing Fmoc-L-Dap(Boc,Me)-OH
Technical Support Center: Aggregation of Peptides Containing Fmoc-L-Dap(Boc,Me)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during solid-phase peptide synthesis (SPPS), with a focus on sequences incorporating the modified amino acid this compound.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Solid-Phase Peptide Synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] Hydrophobic sequences are particularly susceptible to aggregation as the non-polar side chains tend to associate, bringing the peptide backbones into close proximity and facilitating hydrogen bond formation.[1] This aggregation can physically hinder the access of reagents to the reactive sites on the peptide-resin, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and purity of the final peptide.[1][2]
Q2: Are peptides containing this compound more prone to aggregation?
A2: There is currently no direct evidence in the scientific literature to suggest that the incorporation of this compound inherently promotes or prevents peptide aggregation. However, the structural features of this amino acid could theoretically influence aggregation in several ways:
-
N-Methyl Group: The methyl group on the side-chain amine introduces steric bulk. While N-methylation of the peptide backbone is known to disrupt hydrogen bonding and reduce aggregation, the effect of a side-chain N-methylation is less predictable and sequence-dependent.
-
Boc Protecting Group: The bulky tert-butyloxycarbonyl (Boc) group on the side chain could also sterically hinder intermolecular interactions, potentially reducing aggregation.
-
Overall Hydrophobicity: The contribution of the protected Dap residue to the overall hydrophobicity of the peptide sequence will be a key factor. Peptides with a high content of hydrophobic amino acids are generally more prone to aggregation.[1][3]
Ultimately, the aggregation tendency of a peptide containing this compound will depend on the entire peptide sequence and the synthesis conditions.
Q3: How can I detect peptide aggregation during synthesis?
A3: Several methods can be used to monitor for on-resin aggregation:
-
Visual Inspection: A noticeable shrinking or clumping of the resin beads is a strong physical indicator of aggregation.[1][3]
-
Kaiser Test: The Kaiser test detects free primary amines. In cases of severe aggregation, the N-terminus of the peptide can become inaccessible, leading to a false-negative result (the beads remain colorless) even after the Fmoc group has been removed.[1]
-
Real-time UV Monitoring: In continuous flow synthesizers, changes in the UV absorbance profile during the Fmoc deprotection step (e.g., flattened and broadened peaks) can indicate aggregation.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of peptides containing this compound that may be related to aggregation.
| Problem | Potential Cause | Recommended Solutions |
| Low crude peptide yield and purity | Incomplete coupling and/or deprotection due to peptide aggregation. | 1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids near the aggregating sequence to disrupt secondary structure formation.[1][2] 2. Optimize Coupling Conditions: Increase the reaction temperature (microwave-assisted synthesis can be effective) or extend the coupling and deprotection times.[1][2] 3. Change Solvent System: Switch from DMF to NMP or add chaotropic salts (e.g., LiCl) or a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.[2] |
| Incomplete Fmoc-deprotection | Aggregation preventing the piperidine solution from accessing the Fmoc group. | 1. Extended Deprotection Time: Increase the duration of the deprotection step. 2. Use a Stronger Base: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution to enhance deprotection efficiency. |
| Crude peptide is insoluble after cleavage | The hydrophobic nature of the final peptide leads to poor solubility. | 1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved after purification.[1] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[1] 3. Add Detergents: For extremely difficult cases, adding detergents like SDS during cleavage and purification can help maintain solubility.[4] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM
-
20% (v/v) piperidine in DMF
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like HATU (2.9 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Continuation: The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid.
Visualizations
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Structural features of this compound influencing aggregation.
References
Technical Support Center: Optimizing Cleavage Conditions for Peptides with Dap(Boc,Me)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage and deprotection of peptides containing the N-methylated, Boc-protected diaminopropionic acid residue, Dap(Boc,Me). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate potential challenges and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing Dap(Boc,Me)?
A1: The primary challenges during the trifluoroacetic acid (TFA)-mediated cleavage of peptides with Dap(Boc,Me) include incomplete removal of the Boc protecting group due to steric hindrance from the adjacent methyl group, and potential side reactions involving the liberated tert-butyl cation. The N-methylated amide bond can also influence the overall conformation of the peptide, potentially affecting cleavage efficiency.
Q2: Why is the choice of scavengers critical for Dap(Boc,Me) peptide cleavage?
A2: During TFA cleavage, the Boc group is removed, generating a reactive tert-butyl carbocation. This cation can re-attach to nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to difficult-to-remove impurities. Scavengers are added to the cleavage cocktail to "trap" these reactive carbocations, preventing side reactions and improving the purity of the final peptide.[1]
Q3: Can the N-methyl group on the Dap residue cause specific side reactions?
A3: While the N-methyl group itself is stable under standard cleavage conditions, its presence can increase the steric bulk around the Boc-protected amine, potentially requiring harsher conditions (longer reaction times or higher TFA concentrations) for complete deprotection. This, in turn, can increase the risk of acid-catalyzed side reactions on other sensitive residues within the peptide.
Q4: How do I monitor the completeness of the cleavage and deprotection?
A4: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A small-scale trial cleavage can be performed, and the crude peptide analyzed to ensure the desired product is the major component and that no starting material or partially deprotected species remain.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | - Insufficient TFA concentration.- Short reaction time.- Steric hindrance from the N-methyl group. | - Increase the TFA concentration in the cleavage cocktail (e.g., from 90% to 95%).- Extend the cleavage reaction time (e.g., from 2 hours to 3-4 hours).- Perform a small-scale trial at a slightly elevated temperature (e.g., 40°C), but be aware this may increase side reactions. |
| Presence of Adducts (+56 Da) | - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | - Ensure an adequate scavenger cocktail is used. Triisopropylsilane (TIS) is particularly effective at scavenging tert-butyl cations.- For peptides containing Trp, consider using a scavenger like 1,2-ethanedithiol (EDT). |
| Oxidation of Methionine (+16 Da) | - Presence of oxidizing species. | - Use a cleavage cocktail containing scavengers that can reduce methionine sulfoxide, such as a combination of thioanisole and EDT. |
| Low Peptide Yield | - Incomplete cleavage from the resin.- Poor precipitation of the peptide. | - Ensure the resin is well-swollen in the cleavage cocktail.- Increase the volume of the cleavage cocktail.- Use a larger volume of cold diethyl ether for precipitation and ensure the ether is thoroughly chilled. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Dap(Boc,Me)-Containing Peptide
This protocol is a general guideline for the cleavage of a peptide containing Dap(Boc,Me) from a solid-phase resin.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (freshly prepared): 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL for 50 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and MS to confirm identity and purity.
Protocol 2: Analysis of Crude Peptide by RP-HPLC
Instrumentation and Reagents:
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: Crude peptide dissolved in Mobile Phase A at approximately 1 mg/mL
Procedure:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 220 nm.
-
Analyze the resulting chromatogram to assess the purity of the crude peptide.
Data Presentation
Table 1: Comparison of Cleavage Cocktail Scavengers for a Model Peptide
The following table summarizes the effectiveness of different scavenger cocktails in preventing side-product formation during the cleavage of a model peptide containing a sensitive Cysteine residue. While not specific to Dap(Boc,Me), this data illustrates the importance of scavenger selection.
| Cleavage Cocktail Composition (TFA/Scavenger/Water) | Peptide Purity (%) | Side Product Formation (%) |
| 95 / 0 / 5 | 75 | 25 |
| 95 / 2.5% TIS / 2.5% | 92 | 8 |
| 95 / 2.5% EDT / 2.5% | 88 | 12 |
| 92.5 / 2.5% TIS / 2.5% EDT / 2.5% | 95 | 5 |
Data is illustrative and based on general principles of peptide cleavage. Optimal conditions for Dap(Boc,Me) peptides should be determined empirically.
Table 2: Effect of TFA Concentration on Boc Deprotection
This table shows a comparison of two different TFA concentrations for Boc deprotection in solid-phase peptide synthesis, which can provide guidance for optimizing Dap(Boc,Me) cleavage.
| TFA Concentration | Reaction Time | Deprotection Efficiency |
| 55% in DCM | 30 minutes | ~90% |
| 100% | 5 minutes | >98% |
Adapted from general solid-phase peptide synthesis data. Higher TFA concentrations generally lead to faster and more complete deprotection but may increase the risk of side reactions.
Visualizations
Caption: Experimental workflow for the cleavage and isolation of a Dap(Boc,Me)-containing peptide.
References
Technical Support Center: HPLC Purification of Dap(Boc,Me)-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the HPLC purification of peptides incorporating the modified amino acid Dap(Boc,Me) (N-β-(tert-butoxycarbonyl)-N-β-methyl-L-α,β-diaminopropionic acid).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing Dap(Boc,Me)?
The primary challenges in purifying peptides with Dap(Boc,Me) stem from the physicochemical properties of this modified amino acid. The bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the N-methyl group, can lead to several issues. These include poor solubility in aqueous mobile phases, a tendency for the peptide to aggregate, and strong retention on reversed-phase HPLC columns, which often requires high concentrations of organic solvent for elution. Additionally, side reactions during synthesis can lead to closely related impurities that are difficult to separate.
Q2: Is the Boc group on the Dap(Boc,Me) side chain stable during HPLC purification with TFA?
The stability of the Boc group in the presence of trifluoroacetic acid (TFA) is a critical consideration. While the Boc group is generally stable enough for the duration of a typical analytical or preparative HPLC run using standard concentrations of TFA (e.g., 0.1%), prolonged exposure can lead to partial or complete deprotection.[1] This is particularly problematic during post-purification steps like solvent evaporation, where the concentration of TFA can increase significantly, leading to the unintended removal of the Boc group.[2] It is advisable to neutralize TFA-containing fractions as soon as possible after collection or to use alternative ion-pairing agents if Boc group lability is a persistent issue.
Q3: What are common impurities I might encounter when synthesizing and purifying Dap(Boc,Me)-containing peptides?
Impurities can originate from various stages of peptide synthesis. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[3]
-
Incomplete deprotection: Residual protecting groups from other amino acids in the sequence.[3]
-
Racemization: Epimerization of amino acid chiral centers.[3]
-
Side-products from coupling reagents: For example, urea byproducts if carbodiimide coupling reagents are used.
-
Oxidation: Particularly of sensitive residues like methionine or tryptophan.
-
Boc-deprotected peptide: The target peptide with the Boc group removed from the Dap(Boc,Me) side chain.
Q4: How does the N-methyl group in Dap(Boc,Me) affect HPLC separation?
The N-methyl group can influence the peptide's conformation and hydrophobicity. N-methylation can improve metabolic stability and cell permeability of a peptide.[4] From a chromatographic perspective, the increased steric hindrance around the peptide bond can sometimes lead to peak broadening. It is also important to consider that the presence of N-methylated amino acids can make peptide synthesis more challenging, potentially leading to a higher level of impurities that require careful optimization of the HPLC method for successful separation.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening)
Poor peak shape is a common issue in HPLC and can be caused by a variety of factors.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions | Ionized silanol groups on the silica-based column packing can interact with basic residues in the peptide, causing peak tailing. Increasing the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15%) or adjusting the mobile phase pH can help to suppress these interactions. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak broadening and tailing.[5] Reduce the injection volume or the sample concentration. |
| Column Deterioration | Over time, columns can degrade, leading to a loss of performance. If you observe a gradual decline in peak shape across multiple runs, consider replacing the column.[6] Using a guard column can help to extend the life of your analytical column.[7] |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the initial mobile phase. |
| Peptide Aggregation | The hydrophobic nature of the Dap(Boc,Me) side chain may promote peptide aggregation, leading to broad peaks. Consider adding organic modifiers like isopropanol to the mobile phase or increasing the column temperature to disrupt aggregation. |
Problem 2: Poor Resolution or Co-eluting Peaks
Inadequate separation of the target peptide from impurities is a frequent challenge.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Gradient | A steep gradient may not provide sufficient separation for closely eluting impurities. A good starting point is a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide. Then, a shallower, more focused gradient around the elution point of the target peptide can be employed to improve resolution. |
| Inappropriate Mobile Phase | The choice of organic modifier and ion-pairing agent can significantly impact selectivity. Acetonitrile is a common choice for peptide separations, but switching to methanol or a mixture of acetonitrile and methanol can alter the elution profile and improve resolution. Different ion-pairing agents (e.g., formic acid, perchloric acid) can also be explored, especially if TFA is causing issues with Boc group stability or if you are using mass spectrometry detection. |
| Incorrect Column Chemistry | Not all C18 columns are the same. Differences in silica purity, end-capping, and pore size can affect peptide separations. For peptides, wide-pore columns (300 Å) are generally recommended to allow for better interaction of the peptide with the stationary phase. If you are not achieving the desired separation on a C18 column, consider trying a different stationary phase, such as C8 or phenyl-hexyl. |
| Temperature Effects | Temperature can influence selectivity. Running the separation at a higher temperature (e.g., 40-60 °C) can improve peak shape and sometimes alter the elution order of closely related peptides, leading to better resolution. |
Problem 3: Presence of Unexpected Peaks or Loss of Target Peptide
The appearance of new peaks or the disappearance of the expected product peak can be alarming.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| On-column Degradation | As mentioned, the Boc group can be labile in the presence of strong acids like TFA.[1] If you suspect on-column deprotection, try using a weaker acid like formic acid as the ion-pairing agent. Also, minimize the time the peptide spends in the acidic mobile phase by processing samples promptly. |
| Sample Instability | The peptide may not be stable in the sample solvent or over time. Analyze samples as quickly as possible after preparation. If necessary, conduct a stability study of your peptide in the intended sample solvent. |
| Carryover | If you observe the target peptide peak in a blank injection, it is likely due to carryover from a previous run. Implement a robust needle wash protocol and consider including a high-organic wash step at the end of your gradient to ensure that all components are eluted from the column before the next injection. |
| Incorrect Fraction Collection | If you are performing preparative HPLC, ensure that your fraction collection parameters are set correctly to capture the entire peak of interest. |
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Dap(Boc,Me)-Containing Peptides
This protocol provides a starting point for the analysis and purification of Dap(Boc,Me)-containing peptides.
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B
-
35-40 min: 65-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the peptide in a minimal amount of a suitable organic solvent (e.g., DMSO, acetonitrile) and then dilute with Mobile Phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: Troubleshooting Boc-Deprotection with a Formic Acid-Based Mobile Phase
If you suspect that the Boc group is being cleaved during purification, this alternative method can be used.
-
Instrumentation: Same as Protocol 1.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Gradient: Use the same gradient profile as in Protocol 1, but be aware that retention times may shift.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Same as Protocol 1, but dilute with the new Mobile Phase A.
Visualizations
Caption: A decision tree for troubleshooting common HPLC purification issues.
Caption: A typical workflow for HPLC purification of modified peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing racemization during coupling of Fmoc-L-Dap(Boc,Me)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the coupling of Fmoc-L-Dap(Boc,Me)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the incorporation of the incorrect D-isomer into the peptide chain, creating a diastereomeric impurity that can be difficult to remove and can significantly alter the peptide's biological activity and structural properties.[1]
Q2: Why is this compound particularly susceptible to racemization?
A2: this compound has two structural features that increase its susceptibility to racemization: the N-methyl group on the side chain amine and the bulky Boc protecting group. N-methylated amino acids are known to be prone to racemization. The electron-donating nature of the methyl group can influence the acidity of the alpha-proton, and steric hindrance can slow down the desired coupling reaction, providing more time for racemization to occur.
Q3: What are the primary mechanisms of racemization during peptide coupling?
A3: There are two main pathways for racemization during peptide coupling:[1]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]
-
Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more likely to occur under strongly basic conditions.[1]
Troubleshooting Guide
Issue: High levels of D-isomer detected after coupling this compound.
This is a common challenge due to the nature of this N-methylated amino acid derivative. The following steps provide a systematic approach to troubleshoot and minimize racemization.
Step 1: Evaluate and Optimize Your Coupling Reagent
The choice of coupling reagent is critical in preventing racemization. Onium-salt-based reagents are generally preferred over carbodiimides for difficult couplings.
Recommendations:
-
High-Efficiency Reagents: For N-methylated amino acids, reagents like HATU , HCTU , and COMU are highly recommended due to their high reactivity and ability to suppress racemization.[2][3][4] PyAOP is also a very effective choice, particularly for coupling N-methyl amino acids.
-
Phosphonium vs. Uronium/Aminium: While both classes are effective, uronium/aminium reagents like HATU and HCTU often show superior performance in minimizing racemization for challenging couplings.
-
Avoid Carbodiimides Alone: Standard carbodiimide reagents like DIC, when used without an additive, are more likely to cause racemization.
Step 2: Select the Appropriate Additive
Coupling additives form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.
Recommendations:
-
HOAt and OxymaPure: 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are more effective at suppressing racemization than the traditional 1-hydroxybenzotriazole (HOBt).[5]
-
Copper(II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be highly effective in suppressing racemization, particularly in segment couplings and for N-methylated amino acids.[6][7][8][9][10] It can be used in conjunction with HOBt or other additives.
Step 3: Optimize the Base
The base used during coupling plays a crucial role in the extent of racemization. Strong, sterically unhindered bases can readily abstract the alpha-proton, leading to epimerization.
Recommendations:
-
Use Weaker, Sterically Hindered Bases: If high racemization is observed, switch from N,N-diisopropylethylamine (DIPEA) to a weaker and more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) .[1]
-
Minimize Base Equivalents: Use the minimum number of base equivalents necessary to facilitate the coupling reaction.
Step 4: Control Reaction Conditions
Temperature and reaction time can also influence the level of racemization.
Recommendations:
-
Lower the Temperature: Performing the coupling at a lower temperature can reduce the rate of racemization.
-
Minimize Coupling Time: Use a highly efficient coupling reagent that allows for shorter reaction times, thereby reducing the time the activated amino acid is susceptible to racemization.
Data Presentation
| Amino Acid Derivative | Coupling Reagent | Base | Additive | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | OxymaPure | 1.8% |
| Fmoc-His(Trt)-OH | HATU | NMM | HOAt | High |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | DIPEA | OxymaPure | Negligible |
| Fmoc-Cys(Trt)-OH | HATU | NMM | HOAt | Significant |
| General N-Acyl Amino Acid | Carbodiimide + HOBt | - | HOBt | 22% |
| General N-Acyl Amino Acid | Carbodiimide + HOBt + CuCl₂ | - | HOBt + CuCl₂ | < 0.1% |
| Phenylglycine | HATU | DIPEA | HOAt | ~15% |
| Phenylglycine | COMU | TMP | - | < 2% |
Data is compiled from multiple sources and should be considered indicative. Actual racemization levels will depend on the specific peptide sequence and reaction conditions.[3][10][11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU and Collidine
This protocol is recommended for the manual or automated coupling of this compound to a resin-bound peptide.
-
Resin Preparation:
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add 2,4,6-collidine (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes at room temperature.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or bromophenol blue test). For N-methylated amino acids, the Kaiser test is not suitable; the bromophenol blue test is a better alternative.
-
-
Washing and Capping:
-
Wash the resin thoroughly with DMF (5-7 times).
-
If the coupling is incomplete, a second coupling can be performed. Alternatively, any unreacted amino groups can be capped using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or collidine) in DMF.
-
Protocol 2: Chiral HPLC Analysis for Quantification of Racemization
This protocol outlines a general method for determining the percentage of the D-isomer of this compound after coupling and cleavage from the resin.
-
Sample Preparation:
-
Cleave a small sample of the crude peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).
-
-
HPLC Analysis:
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Lux Cellulose or Chiralpak) are often effective for the separation of Fmoc-amino acid enantiomers.[12][13][14]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with an acidic additive like 0.1% trifluoroacetic acid (TFA). Isocratic elution may also be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm or 301 nm (for the Fmoc group).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Inject a standard of the commercially available Fmoc-D-Dap(Boc,Me)-OH if available, or a racemized sample of this compound to identify the retention times of the L- and D-isomers.
-
Integrate the peak areas of the L- and D-isomers in the chromatogram of the crude peptide sample.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100
-
Visualizations
Caption: Primary mechanisms of racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Analytical challenges for peptides with Fmoc-L-Dap(Boc,Me)-OH
Technical Support Center: Fmoc-L-Dap(Boc,Me)-OH
Welcome to the technical support center for This compound . This resource provides researchers, scientists, and drug development professionals with answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to navigate the analytical challenges associated with this unique N-methylated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure includes three key components:
-
L-Diaminopropionic Acid (Dap): The core amino acid.
-
Fmoc Group: A base-labile protecting group on the α-amine, making it compatible with standard Fmoc-based SPPS.
-
Boc and Methyl Groups: The side-chain (β-amino) group is protected by an acid-labile Boc group and is also N-methylated.
This derivative is used to introduce a protected, N-methylated diaminopropionic acid residue into a peptide sequence. N-methylation can enhance a peptide's metabolic stability, membrane permeability, and overall pharmacokinetic properties.[1][2]
Q2: What are the main challenges associated with using this compound in peptide synthesis?
The primary challenge is steric hindrance caused by the N-methyl group on the side chain. While the α-amine is the site of peptide bond formation, the overall bulk of the molecule can significantly slow down coupling reactions. This can lead to incomplete couplings and lower yields compared to standard amino acids.[3][4] Consequently, specialized protocols may be required.
Q3: Is the Kaiser test reliable for monitoring the coupling of this amino acid?
No, the Kaiser test is not reliable after coupling to the α-amine of this compound, as it is a secondary amine. The Kaiser test detects primary amines. A negative Kaiser test result (yellow beads) in this case does not confirm a successful coupling. The Chloranil test is a more suitable alternative for confirming the presence of a free secondary amine.
Q4: Which coupling reagents are recommended for this amino acid?
Due to steric hindrance, standard coupling reagents may be inefficient. More potent activating reagents are highly recommended to achieve satisfactory yields.[3]
-
High-Potency: HATU, HCTU, COMU
-
Moderate-Potency: HBTU (may require longer reaction times or double coupling)
Using an excess of the amino acid (3-5 equivalents) and the coupling reagent is also advisable.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and analysis of peptides containing the Dap(Boc,Me) residue.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptoms: A significant amount of unreacted free amine is detected on the resin after the coupling step (if the preceding amino acid was a primary amine), or mass spectrometry of the final crude peptide shows a large deletion peak corresponding to the absence of the Dap(Boc,Me) residue.
-
Root Cause: The N-methyl group and bulky side-chain protecting groups cause significant steric hindrance, slowing down the kinetics of the peptide bond formation.[4]
-
Solutions:
| Solution | Description | Rationale |
| Use Potent Reagents | Switch from standard reagents (like HBTU/HOBt) to a more potent uronium/phosphonium salt such as HATU or HCTU .[3] | These reagents form highly reactive activated esters, which can overcome the energy barrier imposed by steric hindrance more effectively. |
| Double Coupling | After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and reagents.[3] | Performing the reaction twice increases the probability of driving the coupling to completion for any remaining unreacted sites. |
| Increase Reaction Time | Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3] | Slower reactions require more time to reach completion. Monitor for potential side reactions like racemization if extending times significantly. |
| Elevate Temperature | Carefully increase the reaction temperature to 40-50°C. Microwave-assisted synthesis can be particularly effective.[2][5] | Higher temperatures increase reaction kinetics. This must be done cautiously to avoid racemization or degradation of sensitive residues. |
Problem 2: Side Reaction or Modification During Final Cleavage
-
Symptoms: Mass spectrometry of the crude peptide shows unexpected mass additions or losses, particularly a loss of 56 Da (the tert-butyl group from Boc) or 100 Da (the entire Boc group).
-
Root Cause: The Boc group on the side chain is designed to be cleaved by strong acid (like TFA), but premature loss or incomplete cleavage can occur. Scavengers in the cleavage cocktail are critical to prevent re-alkylation of other residues.[6]
-
Solutions:
| Solution | Description | Rationale |
| Optimize Cleavage Cocktail | Ensure the cleavage cocktail contains appropriate scavengers. A standard recommended cocktail is 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .[7] | TIS is a scavenger that effectively captures the released tert-butyl carbocations, preventing them from reattaching to sensitive residues like Trp or Met.[6] |
| Control Cleavage Time | Use a standard cleavage time of 2-3 hours at room temperature. | Over-exposure to strong acid can sometimes promote side reactions, while insufficient time can lead to incomplete deprotection of other side chains. |
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a failed synthesis involving this compound.
Caption: Troubleshooting decision tree for synthesis with this compound.
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound
This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vial, dissolve this compound (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
Coupling: Add the activated mixture to the deprotected peptide-resin. Agitate the reaction vessel for at least 4 hours at room temperature.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Chloranil test to check for the absence of free secondary amines.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove any unreacted reagents.
-
Double Coupling (If Necessary): If the reaction is known to be difficult or if monitoring indicates incomplete coupling, repeat steps 2-6.
Protocol 2: Analytical HPLC Method for Purity Assessment
This is a general-purpose method for analyzing the purity of the crude and purified peptide.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 65% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm and 280 nm |
Quantitative Data Summary
The following tables provide expected quantitative data for analytical characterization.
Table 1: Expected Mass Spectrometry Data
| Species | Description | Expected Mass Shift |
| [M+H]⁺ | Protonated molecular ion of the final peptide | Calculated Average Mass + 1.0073 |
| [M+Na]⁺ | Sodiated adduct | Calculated Average Mass + 22.9892 |
| [M-Boc+H]⁺ | Loss of Boc group during ionization | Calculated Average Mass - 99.0684 |
| [M-Dap(Boc,Me)]⁺ | Deletion of the entire residue | Calculated Average Mass - 258.31 |
Note: Exact masses will depend on the full peptide sequence. The values above refer to the mass contribution of the Dap(Boc,Me) residue after incorporation and deprotection of the Fmoc group.
Visualized Workflows
This diagram illustrates the standard workflow from synthesis to final analysis for a peptide containing the Dap(Boc,Me) residue.
Caption: General workflow for peptide synthesis and analysis.
References
- 1. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Peptides Containing Dap(Boc,Me)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the modified amino acid N-α-Fmoc-N-β-(tert-butoxycarbonyl)-N-β-methyl-D-2,3-diaminopropionic acid, or Dap(Boc,Me). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Dap(Boc,Me) difficult to dissolve in aqueous solutions?
A1: The Dap(Boc,Me) residue introduces significant hydrophobicity to your peptide. The tert-butoxycarbonyl (Boc) and methyl (Me) groups are bulky and nonpolar, which can lead to poor solubility in water-based buffers.[1][2][3] This is a common issue with peptides that have a high content of hydrophobic amino acids or bulky protecting groups.[1][3]
Q2: I've managed to dissolve my peptide, but it precipitates out of solution over time. What is happening?
A2: This is likely due to peptide aggregation, a phenomenon where peptide chains interact with each other to form larger, often insoluble structures.[4][5] The hydrophobic nature of the Dap(Boc,Me) residue can promote these intermolecular interactions, leading to the formation of β-sheets and subsequent precipitation.[4] This can be exacerbated by factors such as peptide concentration, pH, temperature, and the composition of your buffer.[6]
Q3: What is the first step I should take when attempting to dissolve a new peptide containing Dap(Boc,Me)?
A3: Always start with a small test amount of your peptide to determine the optimal solubilization conditions without risking your entire sample.[1][2] Before adding any solvent, it's good practice to centrifuge the vial to ensure all the lyophilized powder is at the bottom.[1] Also, allow the peptide to warm to room temperature before opening the vial to prevent condensation.[1][3]
Q4: Can I use organic solvents to dissolve my peptide containing Dap(Boc,Me)?
A4: Yes, using a small amount of an organic solvent is a recommended starting point for highly hydrophobic peptides.[1][2] Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are commonly used.[1][3] The general approach is to first dissolve the peptide in the organic solvent and then slowly add your aqueous buffer to the desired concentration.[2]
Q5: Are there any compatibility issues I should be aware of when using organic solvents?
A5: It's crucial to consider the compatibility of the organic solvent with your downstream experiments. For cellular assays, the final concentration of DMSO should typically not exceed 1% (v/v) due to potential toxicity.[2] Additionally, if your peptide contains oxidation-sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), DMSO should be avoided as it can oxidize the side chains.[1][2] In such cases, DMF can be a suitable alternative.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with peptides containing Dap(Boc,Me).
| Problem | Potential Cause | Recommended Solutions |
| Peptide powder does not dissolve in aqueous buffer. | The peptide is highly hydrophobic due to the Dap(Boc,Me) residue and overall amino acid composition. | 1. Use an Organic Solvent: First, attempt to dissolve the peptide in a minimal amount of DMSO, DMF, or ACN. Then, gradually add the aqueous buffer while vortexing.[1][2][3]2. Adjust pH: If the peptide has a net charge, adjusting the pH can improve solubility. For acidic peptides (net negative charge), try a basic buffer. For basic peptides (net positive charge), an acidic buffer may help.[1][2]3. Sonication: Brief sonication can help break up aggregates and aid in dissolution.[1][2] |
| Peptide dissolves initially but then precipitates. | The peptide is aggregating in the aqueous solution. | 1. Modify the Dilution Process: After dissolving in an organic solvent, add the aqueous buffer more slowly, possibly with cooling on ice.[1]2. Use a Different Buffer System: Experiment with different buffer types (e.g., phosphate, Tris) and ionic strengths.[1]3. Incorporate Co-solvents: Small amounts of co-solvents like ethanol or isopropanol in the final solution can sometimes maintain solubility.[2] |
| The final solution is cloudy or contains visible particles. | Incomplete dissolution or formation of insoluble aggregates. | 1. Centrifugation: Before use, centrifuge your peptide solution at high speed to pellet any undissolved material.[2]2. Gentle Warming: Gently warming the solution may help, but be cautious to avoid peptide degradation.[1][3]3. Re-lyophilize and Re-dissolve: If significant precipitation occurs, it may be necessary to freeze-dry the peptide and attempt solubilization again under different conditions.[1] |
Experimental Protocols
Protocol 1: General Solubilization of a Dap(Boc,Me)-Containing Peptide
Objective: To achieve a clear, stable solution of a hydrophobic peptide containing Dap(Boc,Me).
Materials:
-
Lyophilized peptide containing Dap(Boc,Me)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile, oxygen-free water or desired aqueous buffer (e.g., PBS, Tris)[1]
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Centrifuge the vial of lyophilized peptide at 10,000 x g for 5 minutes to pellet the powder.[1] Allow the vial to warm to room temperature.[1]
-
Initial Dissolution in Organic Solvent: Add a small volume of DMSO or DMF to the peptide. The goal is to create a concentrated stock solution. For example, for 1 mg of peptide, start with 20-50 µL of organic solvent.
-
Mixing: Vortex the mixture gently until the peptide is completely dissolved. Brief sonication (e.g., 3 cycles of 10 seconds, with cooling on ice in between) can be used to aid dissolution.[1]
-
Dilution with Aqueous Buffer: While vortexing, slowly add the desired aqueous buffer to the concentrated peptide solution to reach the final desired concentration.[2]
-
Final Inspection: Visually inspect the solution for any cloudiness or precipitation. A successfully solubilized peptide will result in a clear, particle-free solution.[1]
-
Clarification (if necessary): If any insoluble material is present, centrifuge the solution at high speed (e.g., 14,000 x g) for 15-30 minutes and carefully collect the supernatant.[7]
Protocol 2: pH Adjustment for Solubilization
Objective: To improve the solubility of a charged peptide containing Dap(Boc,Me) by adjusting the pH of the solvent.
Materials:
-
Lyophilized peptide containing Dap(Boc,Me)
-
10% Acetic Acid solution (for basic peptides)[2]
-
10% Ammonium Bicarbonate solution (for acidic peptides)[2]
-
Sterile water or buffer
-
pH meter or pH indicator strips
Procedure:
-
Determine Peptide Charge: Calculate the theoretical net charge of your peptide at neutral pH based on its amino acid sequence.
-
For Basic Peptides (Net Positive Charge):
-
Attempt to dissolve the peptide in sterile water or a neutral buffer first.
-
If solubility is poor, add a small amount of 10% acetic acid to the solution and vortex.[2] Monitor the pH and solubility.
-
-
For Acidic Peptides (Net Negative Charge):
-
Attempt to dissolve the peptide in sterile water or a neutral buffer first.
-
If solubility is poor, add a small amount of 10% ammonium bicarbonate solution and vortex.[2] Monitor the pH and solubility.
-
-
Final Preparation: Once the peptide is dissolved, you can proceed with your experiment or perform a buffer exchange if the pH needs to be readjusted for your specific application.
Visual Guides
Caption: A workflow for troubleshooting the solubility of peptides containing Dap(Boc,Me).
Caption: Key factors contributing to the poor solubility of peptides with Dap(Boc,Me).
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. xtalks.com [xtalks.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-L-Dap(Boc,Me)-OH and Fmoc-L-Dap(Boc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering a pathway to modulate pharmacological properties such as stability, conformation, and receptor affinity. Among these, L-2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing side-chain modifications. This guide presents an objective comparison of two orthogonally protected Dap derivatives: Fmoc-L-Dap(Boc,Me)-OH, which features a side-chain N-methylation, and its non-methylated counterpart, Fmoc-L-Dap(Boc)-OH, in the context of solid-phase peptide synthesis (SPPS).
Introduction to the Analogs
Fmoc-L-Dap(Boc)-OH is a standard building block in SPPS. The α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under basic conditions, while the side chain remains protected until final cleavage with strong acid.
This compound introduces a methyl group on the β-amino side chain. This seemingly minor modification has profound implications for the synthesis process and the properties of the final peptide. N-methylation is a key strategy to enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation, improving membrane permeability, and constraining their conformation. However, the presence of the N-methyl group also introduces steric hindrance, which can complicate the peptide coupling steps.
Performance in Peptide Synthesis: A Comparative Overview
The primary difference in the synthetic performance of these two amino acid derivatives lies in the coupling efficiency. The N-methyl group in this compound sterically hinders the approach of the activated carboxyl group of the incoming amino acid, often leading to slower and less efficient coupling reactions compared to its non-methylated counterpart.
Quantitative Data Summary
The following table summarizes key comparative data based on typical observations in peptide synthesis and published findings on related structures.
| Parameter | Fmoc-L-Dap(Boc)-OH | This compound | References |
| Coupling Time | Standard (e.g., 1-2 hours) | Extended (e.g., 2-4 hours or overnight) | [1] |
| Coupling Reagents | Standard reagents (e.g., HBTU, DIC/HOBt) are effective. | Requires stronger coupling reagents (e.g., HATU, PyAOP, PyBOP) for high efficiency.[1] | [1] |
| Typical Peptide Yield | Higher | Lower, due to potential for incomplete coupling. | [2] |
| Final Peptide Purity | Generally high | May be lower due to deletion sequences resulting from incomplete coupling. | [3] |
| Microwave Assistance | Not typically required | Often beneficial to improve coupling efficiency. | [4] |
Note: Yields are highly sequence-dependent and also depend on the chosen synthesis strategy. A study on the synthesis of peptides containing non-methylated, N-methylated, and N,N-dimethylated Dap residues reported final yields of 36-47% for non-methylated peptides and 13-26% for N-methylated peptides, illustrating the potential impact of N-methylation on overall yield.[2]
Impact on Peptide Properties
The choice between these two building blocks extends beyond synthetic considerations and significantly influences the biological and physical properties of the resulting peptide.
| Property | Effect of incorporating Fmoc-L-Dap(Boc)-OH | Effect of incorporating this compound | References |
| Conformational Flexibility | The peptide backbone retains its natural flexibility. | N-methylation restricts rotation around the C-N bond, leading to a more rigid conformation. This can favor a bioactive conformation but may also disrupt necessary flexibility. | [5] |
| Proteolytic Stability | Susceptible to enzymatic cleavage at the peptide bond. | The N-methyl group can sterically hinder the approach of proteases, leading to significantly increased stability against enzymatic degradation.[5] | [5] |
| Membrane Permeability | Generally lower, especially for larger peptides. | N-methylation can disrupt hydrogen bonding networks and increase lipophilicity, often leading to improved cell membrane permeability and oral bioavailability.[6] | [6] |
| Receptor Binding | Dependent on the overall peptide sequence and conformation. | The conformational constraint imposed by N-methylation can pre-organize the peptide into a conformation that has higher affinity and selectivity for its target receptor. | [6] |
Experimental Protocols
The following are representative protocols for the incorporation of Fmoc-L-Dap(Boc)-OH and this compound into a peptide sequence during Fmoc-based SPPS.
Protocol 1: Incorporation of Fmoc-L-Dap(Boc)-OH (Standard Coupling)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Dap(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Incorporation of this compound (Enhanced Coupling for N-methylated Amino Acids)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF. Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended overnight, or microwave irradiation can be applied.[4]
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation of Coupling: Perform a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amino acids. A yellow to light green color indicates complete coupling.
Visualizing the Workflow and Implications
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of N-Methylation: A Comparative Guide to Fmoc-L-Dap(Boc,Me)-OH in Peptide Design
For researchers, scientists, and drug development professionals, the pursuit of peptides with enhanced therapeutic properties is a constant endeavor. The strategic incorporation of modified amino acids is a cornerstone of modern peptide design, aiming to overcome the inherent limitations of their natural counterparts. Among these modifications, N-methylation of the peptide backbone has emerged as a powerful tool. This guide provides a comprehensive comparison of Fmoc-L-Dap(Boc,Me)-OH, an N-methylated derivative of diaminopropionic acid, with its non-methylated and other alternatives, supported by experimental data and detailed protocols.
The introduction of a methyl group onto the amide nitrogen of an amino acid residue, as seen in this compound, confers a range of advantageous properties to a peptide. These include increased resistance to enzymatic degradation, enhanced cell permeability, and the ability to fine-tune conformation, all of which are critical for the development of potent and bioavailable peptide therapeutics.
Enhanced Performance Through N-Methylation: A Data-Driven Comparison
The primary advantages of incorporating this compound into a peptide sequence are quantifiable through various biophysical and biological assays. Here, we present a comparative summary of the expected performance enhancements based on data from studies on N-methylated peptides.
Proteolytic Stability
One of the most significant hurdles in peptide drug development is their rapid degradation by proteases in the body. N-methylation of the peptide backbone provides a steric shield, hindering the approach of proteolytic enzymes and significantly extending the peptide's half-life.
| Peptide Modification | Half-life in Human Serum (t½) | Key Finding |
| Parent Peptide (with L-Dap) | Minutes to < 1 hour | Susceptible to rapid degradation by serum proteases. |
| N-Methylated Peptide (with L-Dap(Me)) | Several hours to > 24 hours | N-methylation of the amide bond blocks protease recognition and cleavage, leading to a substantial increase in metabolic stability.[1] |
| D-Amino Acid Substituted Peptide | Hours | Substitution with D-amino acids can also enhance stability but may alter peptide conformation and activity differently than N-methylation. |
Receptor Binding Affinity
The conformational rigidity imposed by N-methylation can pre-organize the peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor. However, this effect is highly dependent on the position of the N-methylation.
| Peptide Ligand | Receptor Target | Binding Affinity (Kd) / Potency (IC50) | Key Finding |
| Peptide with L-Dap | NOD1 | Kd: ~35.5 µM | The parent peptide exhibits moderate binding affinity. |
| Peptide with L-Dap(Me) | NOD1 | Expected to be in the low µM to nM range | N-methylation can lock the peptide in a conformation that is optimal for receptor binding, thereby increasing affinity.[2] |
| Peptide with other modifications | Various | Variable | The impact on binding affinity is highly dependent on the specific modification and its location within the peptide sequence. |
Cell Permeability
For targeting intracellular proteins, the ability of a peptide to cross the cell membrane is crucial. N-methylation can enhance passive cell permeability by reducing the number of hydrogen bond donors and increasing the peptide's lipophilicity.
| Peptide Type | Caco-2 Permeability (Papp) | Key Finding |
| Non-methylated Peptide | Low (<1.0 x 10⁻⁶ cm/s) | Generally exhibit poor cell permeability due to their polar nature and numerous hydrogen bond donors.[3][4] |
| N-Methylated Peptide | Moderate to High (>1.0 x 10⁻⁶ cm/s) | N-methylation can significantly improve cell permeability, with some N-methylated peptides achieving permeability comparable to orally available small molecules.[3] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful incorporation of this compound and the subsequent evaluation of the resulting peptide's properties require robust experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard): For standard amino acids, pre-activate a 3-fold molar excess of the Fmoc-amino acid with HBTU/HOBt (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Coupling of this compound (Difficult Coupling): Due to the steric hindrance of the N-methyl group, the coupling of this compound can be challenging.
-
Use a 4-fold molar excess of this compound.
-
Employ a more potent coupling reagent such as HATU (3.9 eq.) with DIPEA (8 eq.).
-
Extend the coupling time to 4-6 hours or overnight at room temperature.
-
Monitor the coupling reaction using a Kaiser test (will be negative for the secondary amine after successful coupling). If the coupling is incomplete, perform a second coupling.
-
-
Washing: After each coupling and deprotection step, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
In Vitro Proteolytic Stability Assay
Procedure:
-
Incubate the purified peptide at a final concentration of 100 µM with 10% human serum in phosphate-buffered saline (PBS) at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quench the proteolytic activity by adding an equal volume of 10% trichloroacetic acid.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t½) of the peptide.
Caco-2 Cell Permeability Assay
Procedure:
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, typically for 21 days.
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the peptide solution (e.g., 10 µM) to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, apply the peptide to the basolateral side and sample from the apical side.
-
Quantify the peptide concentration in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Visualizing the Impact and Process
To better understand the biological context and the experimental procedures involved, the following diagrams illustrate a key signaling pathway where Dap-containing peptides can be active and a typical workflow for their synthesis and evaluation.
Caption: NOD1 signaling pathway activated by Dap-containing peptides.
Caption: Experimental workflow for peptide synthesis and evaluation.
References
- 1. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
A Comparative Guide to Coupling Reagent Performance with Fmoc-L-Dap(Boc,Me)-OH
For researchers and professionals in drug development, the successful incorporation of structurally complex amino acids is a critical step in solid-phase peptide synthesis (SPPS). Fmoc-L-Dap(Boc,Me)-OH, an N-methylated diaminopropionic acid derivative, presents a significant synthetic challenge due to the steric hindrance imparted by the N-methyl group. This steric bulk dramatically slows down acylation kinetics, necessitating the use of highly efficient coupling reagents to achieve satisfactory yields and purity while minimizing side reactions.[1][2]
This guide provides an objective comparison of common coupling reagents for the incorporation of this compound and other sterically hindered N-methylated amino acids.
Coupling Reagents: A Performance Overview
The choice of coupling reagent is paramount when dealing with N-methylated residues. Standard uronium reagents like HBTU and HCTU are often not potent enough for these challenging couplings, frequently resulting in low yields and incomplete reactions.[2][3] Therefore, more powerful aminium/uronium or phosphonium-based reagents are required.[1]
Aminium/Uronium Reagents (e.g., HATU): These reagents, particularly those containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety like HATU, are highly reactive and form a more reactive OAt active ester.[4] HATU is frequently recommended for difficult couplings, as it reacts faster and with less epimerization than many other reagents.[2][5] However, a key drawback is the potential for guanidinylation of the N-terminal amine if the reagent is used in excess, which irreversibly terminates the peptide chain.[4]
Phosphonium Reagents (e.g., PyBOP, PyAOP): Phosphonium-based reagents are also highly effective for sterically hindered couplings.[2] They are often favored for complex syntheses due to cleaner reaction profiles and a lower propensity for side reactions.[6] A significant advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction, making them a safer choice for slow or difficult couplings where an excess of reagent may be beneficial.[7] Their performance is often enhanced by the addition of an additive like HOAt.[2][8]
Data Presentation: Comparative Performance
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Reaction Time | Crude Purity (Difficult Sequence) | Key Advantages | Potential Drawbacks |
| HATU | 1 : 0.95 : 2 | 1 - 4 hours | High[4] | High reactivity, fast kinetics, reduced epimerization risk.[4][5] | Potential for N-terminal guanidinylation if used in excess. Higher cost.[4] |
| HBTU/HCTU | 1 : 0.95 : 2 | 2 - 12 hours | Low to Moderate | Cost-effective for standard couplings. | Often ineffective for N-methylated residues, leading to low yields.[2][3] |
| PyBOP/HOAt | 1 : 1 : 2 | 1 - 4 hours | Moderate to High[8] | No guanidinylation side reaction, good solubility.[6][7] | Byproducts can be toxic (though less so than original BOP).[6] |
| PyAOP | 1 : 1 : 2 | 1 - 4 hours | High[8] | Highly effective for sterically hindered couplings, no guanidinylation.[2] | Higher cost. |
| PyBrOP | 1 : 1 : 3 | 1 - 2 hours | High | Very high reactivity, effective for challenging couplings.[3] | High reactivity can increase risk of racemization with prolonged coupling times.[9] |
Experimental Protocols
Accurate comparison and reproducible results are contingent on standardized experimental protocols. The following are robust methods for coupling this compound or similar N-methylated amino acids during SPPS.
Protocol 1: Coupling with HATU
This protocol is highly effective for coupling sterically hindered N-methylated amino acids onto a solid support.[3]
-
Resin Preparation: Swell the peptide resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 eq. relative to resin loading) and HATU (3.8 eq.) in DMF or NMP.
-
Coupling Reaction: Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the pre-activation mixture and immediately add the solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction for completion using the bromophenol blue test, as the standard ninhydrin test is ineffective for secondary amines.[2][3] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
Protocol 2: Coupling with PyBrOP
This protocol utilizes a highly reactive phosphonium salt, which is also effective for difficult couplings.[1][3]
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from the HATU protocol.
-
Reagent Addition: Suspend the deprotected resin in DCM. Add a solution of this compound (2 eq.) in DCM or DMF to the resin suspension. Add PyBrOP (2 eq.) to the mixture.
-
Coupling Reaction: Cool the reaction vessel to 0°C in an ice bath. Add DIEA (6 eq.) and mix the suspension at 0°C for 1 minute, then allow the reaction to proceed for 1 hour at room temperature.[1]
-
Post-Coupling Wash and Monitoring: Filter the resin and wash thoroughly with DCM. Monitor for completion using the bromophenol blue test.[1]
Visualizations
General SPPS Coupling Workflow
The diagram below illustrates the fundamental iterative cycle of solid-phase peptide synthesis, from deprotection of the N-terminus to the coupling of the next activated amino acid.
Carboxyl Group Activation by HATU
This diagram shows the mechanism of carboxyl group activation by the aminium salt HATU, leading to the formation of a highly reactive OAt-ester intermediate, which is then susceptible to nucleophilic attack by the peptide's N-terminal amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Fmoc-L-Dap(Boc,Me)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using the N-methylated amino acid derivative, Fmoc-L-Dap(Boc,Me)-OH, against its non-methylated counterpart, Fmoc-L-Dap(Boc)-OH. The inclusion of an N-methyl group on the side chain of diaminopropionic acid can significantly influence the physicochemical properties, stability, and biological activity of the resulting peptides. This document outlines the key characterization parameters, presents comparative data, and provides detailed experimental protocols to assist researchers in making informed decisions for their peptide synthesis and drug development projects.
Introduction to N-Methylated Peptides
N-methylation is a critical modification in peptide chemistry that can enhance the therapeutic potential of peptides.[1] This modification involves the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone or on a side-chain amine. This seemingly minor alteration can lead to profound changes in the peptide's conformation, proteolytic stability, membrane permeability, and receptor-binding affinity.[2][3] The use of building blocks like this compound allows for the site-specific incorporation of N-methylated residues during solid-phase peptide synthesis (SPPS).[4]
Comparative Performance: this compound vs. Fmoc-L-Dap(Boc)-OH
The primary difference between peptides synthesized with this compound and those with Fmoc-L-Dap(Boc)-OH lies in the properties conferred by the N-methyl group on the diaminopropionic acid side chain.
Physicochemical Properties
N-methylation of the side chain generally leads to an increase in the lipophilicity of the peptide. This can affect its solubility and interaction with biological membranes. While N-methylation of the Dap side chain did not significantly alter the pH response of a peptide in one study, it can influence the overall conformational properties of the peptide.[5]
Synthesis and Purification
The synthesis of peptides containing N-methylated amino acids can present challenges. The coupling of the subsequent amino acid onto the N-methylated residue can be sterically hindered, potentially leading to lower coupling efficiencies and the need for more potent coupling reagents or longer reaction times.[6][7] This can result in a lower overall yield of the desired peptide.
Purification of N-methylated peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) often shows a longer retention time compared to their non-methylated analogs due to increased hydrophobicity. The HPLC profiles of N-methyl-rich peptides can sometimes exhibit multiple peaks due to the presence of cis/trans conformers, which can complicate purification.[6]
Stability and Biological Activity
A key advantage of N-methylation is the enhanced resistance to enzymatic degradation. The methyl group can sterically hinder the approach of proteases, leading to a longer in vivo half-life. This is a significant benefit for the development of peptide-based therapeutics.[1]
The biological activity of peptides can be either enhanced or diminished by N-methylation, depending on the specific interactions with their biological targets. For instance, in a study on peptides for gene silencing, those containing six N-methylated Dap residues showed effective silencing of GAPDH expression.[5]
Data Presentation: A Comparative Overview
The following table summarizes the expected differences in key performance parameters between peptides synthesized with this compound and its non-methylated counterpart. Note: As specific comparative data for this compound is limited, this table is based on general findings for N-methylated peptides.
| Parameter | Peptide with Fmoc-L-Dap(Boc)-OH | Peptide with this compound | Expected Outcome of N-Methylation |
| Synthesis Yield | Typically higher | Potentially lower due to steric hindrance | Decreased yield |
| Purity (Crude) | Generally higher | May be lower due to incomplete coupling | Potentially lower purity |
| HPLC Retention Time | Shorter | Longer | Increased retention time |
| Proteolytic Stability | Lower | Higher | Increased stability |
| Cell Permeability | Lower | Potentially higher | Increased permeability |
| Biological Activity | Sequence-dependent | Sequence-dependent, may be altered | Activity may increase, decrease, or remain unchanged |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of peptides incorporating this compound are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for a single coupling cycle to incorporate this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2-4 hours. Note: Coupling to the preceding amino acid may be slower due to the N-methyl group on the incoming residue. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.
Characterization by RP-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
UV detector set at 220 nm.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Methodology:
-
Sample Preparation: Dissolve the lyophilized crude peptide in Solvent A.
-
Injection: Inject 20 µL of the sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the peptide. The peak corresponding to the N-methylated peptide is expected to have a longer retention time than its non-methylated counterpart.
Characterization by Mass Spectrometry (MS)
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Methodology:
-
Sample Preparation: Dilute the purified peptide fraction from HPLC in a 50:50 acetonitrile:water solution with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight of the peptide from the obtained m/z values. The molecular weight of the peptide containing this compound will be 14 Da higher for each incorporated N-methylated residue compared to the non-methylated version. For tandem MS (MS/MS), fragmentation patterns may be altered due to the presence of the N-methyl group, which can influence amide bond cleavage.
Characterization by NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 500 MHz or higher)
Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire 1D ¹H and 2D TOCSY and NOESY spectra.
-
Data Analysis: The presence of the N-methyl group will give rise to a characteristic singlet peak in the ¹H NMR spectrum, typically between 2.5 and 3.5 ppm. 2D NMR experiments can be used to confirm the position of the N-methylated residue within the peptide sequence and to study its effect on the peptide's three-dimensional structure.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of peptides.
Impact of N-Methylation on Cellular Uptake and Stability
Caption: N-methylation enhances peptide stability and cellular uptake.
Conclusion
The use of this compound in peptide synthesis offers a valuable strategy for enhancing the therapeutic properties of peptides. While the synthesis may require optimization to overcome potential challenges in coupling efficiency, the resulting N-methylated peptides often exhibit superior stability and may have improved biological activity profiles. The characterization techniques outlined in this guide provide a robust framework for assessing the quality and properties of these modified peptides, enabling researchers to advance their drug discovery and development efforts.
References
- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of Synthetic Peptides Containing Dap(Boc,Me)
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Nα-Boc-Nβ-methyl-L-diaminopropionic acid (Dap(Boc,Me)) into synthetic peptides is a critical strategy for enhancing therapeutic properties. This modification can improve enzymatic stability, membrane permeability, and conformational rigidity. However, the unique characteristics of Dap(Boc,Me) also present specific challenges in purity analysis. This guide provides an objective comparison of analytical methodologies, supported by representative experimental data, to effectively evaluate the purity of these complex synthetic peptides.
The introduction of N-methylated amino acids and the use of the tert-butyloxycarbonyl (Boc) protecting group can lead to a distinct impurity profile compared to standard peptides. Incomplete couplings due to steric hindrance of the N-methyl group and residual protecting groups are common challenges that necessitate robust analytical methods for accurate characterization and quantification.
Comparative Analysis of Purity Assessment Methodologies
A comprehensive purity analysis of peptides containing Dap(Boc,Me) requires a multi-pronged approach, combining high-resolution separation techniques with sensitive detection and characterization methods. The primary methodologies include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification.
| Analytical Method | Principle | Information Provided | Advantages for Dap(Boc,Me) Peptides | Potential Challenges & Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Provides a quantitative measure of the target peptide's purity as a percentage of the total detected peptidic material. | High resolution allows for the separation of closely related impurities such as deletion sequences and diastereomers. | The Boc group and N-methylation can alter the peptide's hydrophobicity, potentially causing co-elution with impurities. Method optimization is crucial. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Confirms the molecular weight of the target peptide and helps identify impurities based on their mass. | Crucial for identifying N-methylation-specific impurities and confirming the successful incorporation of Dap(Boc,Me). | Fragmentation of N-methylated peptides can sometimes be less predictable than that of standard peptides, requiring careful spectral interpretation. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of selected ions from a primary mass spectrum. | Provides sequence information and helps to pinpoint the location of modifications and the site of impurities. | Confirms the exact position of the Dap(Boc,Me) residue within the peptide sequence. | N-methylation can influence fragmentation patterns, potentially leading to atypical fragment ions that require specialized analysis. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into its constituent amino acids, followed by quantification. | Confirms the amino acid composition and the ratio of natural to unnatural amino acids. | Provides quantitative evidence of Dap(Boc,Me) incorporation. | Requires a pure standard of Dap(Boc,Me) for accurate quantification. Hydrolysis conditions must be optimized to prevent degradation. |
Common Impurities in the Synthesis of Dap(Boc,Me)-Containing Peptides
The solid-phase peptide synthesis (SPPS) of peptides incorporating Dap(Boc,Me) can introduce several types of impurities. Understanding these potential byproducts is essential for developing effective purification and analysis strategies.[1][2]
| Impurity Type | Description | Common Cause | Analytical Detection |
| Deletion Sequences | Peptides lacking one or more amino acid residues. | Incomplete coupling reactions, often due to the steric hindrance of the N-methyl group on the preceding amino acid.[1] | RP-HPLC (earlier elution), LC-MS (lower molecular weight). |
| Truncated Sequences | Peptides that have been prematurely terminated during synthesis. | Incomplete deprotection of the N-terminal protecting group or capping of unreacted amines. | RP-HPLC (earlier elution), LC-MS (lower molecular weight). |
| Incomplete Deprotection | Peptides still containing the Boc protecting group on the Dap residue or other side-chain protecting groups. | Inefficient final cleavage and deprotection steps. | RP-HPLC (later elution due to increased hydrophobicity), LC-MS (higher molecular weight corresponding to the mass of the protecting group). |
| Diastereomers | Peptides containing an amino acid with the incorrect stereochemistry (D- instead of L- or vice-versa). | Racemization during amino acid activation or coupling steps. | Chiral HPLC is required for separation; often difficult to resolve by standard RP-HPLC. |
| Oxidation Products | Modification of susceptible amino acid residues (e.g., Met, Trp, Cys) by oxidation. | Exposure to air or oxidizing agents during synthesis or purification. | RP-HPLC (slight shift in retention time), LC-MS (mass increase of +16 Da or multiples thereof). |
Experimental Protocols
Accurate and reproducible purity analysis relies on well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques used for peptides containing Dap(Boc,Me).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate the target peptide from synthesis-related impurities and quantify its purity.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Gradient: A shallow linear gradient is often optimal for separating closely related peptide impurities. A typical starting point is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[3][4] The gradient should be optimized for the specific peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues like Trp or Tyr are present).[5]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.
-
Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the target peptide and identify the mass of any co-eluting impurities.
-
Instrumentation: LC-MS system combining an HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: The same column and mobile phases as the RP-HPLC protocol can be used. However, for better MS sensitivity, formic acid (0.1%) can be substituted for TFA, as TFA can cause ion suppression.[6]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A broad m/z range (e.g., 300-2000) to detect the expected peptide and potential impurities.
-
MS/MS Fragmentation: If available, perform data-dependent acquisition to fragment the most abundant precursor ions to obtain sequence information.
-
-
Data Analysis: Deconvolute the mass spectra to determine the monoisotopic masses of the eluting species. Compare the observed masses with the theoretical masses calculated for the target peptide and potential impurities.
Visualizing the Workflow and Relationships
To better illustrate the processes involved in the purity analysis of Dap(Boc,Me)-containing peptides, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis and purity analysis of a peptide containing Dap(Boc,Me).
Caption: Logical relationship between analytical techniques and the information they provide for peptide purity assessment.
Caption: Hypothetical signaling pathway where a Dap(Boc,Me)-containing peptide may act as a therapeutic agent.
References
A Comparative Stability Analysis of Protecting Groups for Diaminopropionic Acid (Dap) in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like L-2,3-diaminopropionic acid (Dap) is a critical determinant of success in solid-phase peptide synthesis (SPPS). The stability of these protecting groups under various reaction conditions directly impacts the yield, purity, and integrity of the final peptide product. This guide provides an objective comparison of common protecting group strategies for the side-chain amino group of Dap, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.
The unique architecture of Dap, featuring a β-amino group on its side chain, offers a valuable scaffold for the synthesis of complex peptides, including branched and cyclic structures, as well as peptide conjugates. The effective use of Dap hinges on the implementation of an orthogonal protection scheme, where the α-amino and β-amino groups can be selectively deprotected without affecting each other. The most prevalent protecting groups employed for the Dap side chain are the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrazine-sensitive 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.
Comparative Stability Data
The choice of a side-chain protecting group for Dap is dictated by the overall synthetic strategy, particularly the chemistry used for the temporary protection of the α-amino group (typically Fmoc or Boc). The following table summarizes the stability of common Dap side-chain protecting groups under standard deprotection conditions used in SPPS.
| Protecting Group | Nα-Protection Strategy | Deprotection Reagent | Time (minutes) | Deprotection (%) | Stability to Orthogonal Deprotection |
| Boc | Fmoc | 20-50% TFA in DCM | 30 | >95% | Stable to 20% piperidine in DMF.[1] |
| Fmoc | Boc | 20% Piperidine in DMF | 20 | >99% | Stable to strong acids like TFA.[2] |
| Dde | Fmoc | 2% Hydrazine in DMF | 3 x 3 | >95% | Stable to 20% piperidine in DMF and TFA.[3] |
| ivDde | Fmoc | 2% Hydrazine in DMF | 3 x 10 | >95% | More stable to piperidine than Dde; less prone to migration.[3] |
| Alloc | Fmoc/Boc | Pd(PPh₃)₄ / Scavenger | 15-30 | >95% | Stable to both acidic (TFA) and basic (piperidine) conditions. |
| Mtt | Fmoc | 1-5% TFA in DCM | 10 x 2 | >95% | Labile to very mild acid, offering an additional level of orthogonality. |
Note: The data presented are typical values and can be influenced by factors such as the peptide sequence, resin, and reaction conditions. It is recommended to perform optimization studies for specific applications.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of protecting group stability and for the successful implementation of orthogonal deprotection strategies.
Protocol 1: Kinetic Analysis of Dap(Boc) Side-Chain Deprotection
This protocol outlines a method to quantify the rate of Boc group cleavage from the side chain of a Dap residue within a resin-bound peptide.
Materials:
-
Peptide-resin containing a Dap(Boc) residue
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Quenching solution: 10% N,N-Diisopropylethylamine (DIPEA) in DMF
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Add the deprotection solution to the resin and start a timer.
-
At specified time points (e.g., 1, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot of the resin.
-
Immediately quench the deprotection reaction by adding the resin aliquot to the quenching solution.
-
Wash the quenched resin samples thoroughly with DMF and DCM.
-
Cleave a small amount of peptide from each resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Analyze the cleaved peptide samples by HPLC.
-
Quantify the peak areas corresponding to the Boc-protected and deprotected peptides to determine the percentage of deprotection at each time point.
Protocol 2: Comparative Stability of Dap(Fmoc) and Dap(Dde) to Piperidine
This protocol compares the stability of Fmoc and Dde protecting groups on the Dap side chain under standard Fmoc deprotection conditions.
Materials:
-
Peptide-resin containing a Dap(Fmoc) residue
-
Peptide-resin containing a Dap(Dde) residue
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail
-
HPLC system and mobile phases as described in Protocol 1
Procedure:
-
Swell both peptide-resins in DMF for 30 minutes.
-
Treat each resin with the deprotection solution for a prolonged period (e.g., 2 hours).
-
After treatment, wash the resins extensively with DMF and DCM.
-
Cleave the peptides from the resins.
-
Analyze the cleaved peptides by HPLC to determine the percentage of protecting group remaining.
Visualization of Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and chemical transformations.
References
Navigating the Conformational Landscape: A Comparative Guide to the NMR Analysis of Peptides Containing N-methyl-N-Boc-diaminopropionic Acid
For researchers, scientists, and drug development professionals, the incorporation of modified amino acids like N-methyl-N-Boc-diaminopropionic acid into peptides is a critical strategy for enhancing therapeutic properties. However, analyzing the structure and dynamics of these modified peptides presents unique challenges. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate analytical approach.
The N-methylation of peptide backbones is a widely used strategy to improve properties such as bioavailability and stability.[1] However, this modification introduces significant analytical hurdles, primarily due to the cis/trans isomerism around the N-methylated peptide bond, which can lead to peak broadening and complex spectra in both chromatography and NMR.[1] This guide focuses on the analysis of peptides incorporating N-methyl-N-Boc-diaminopropionic acid, a building block that can be used to introduce N-methylation and a protected diamino functionality for further chemical modifications.
Comparative Analysis of Analytical Techniques
While NMR spectroscopy is a powerful tool for detailed structural and dynamic characterization of peptides in solution, other techniques offer complementary or alternative information.[2][3][4] The choice of technique depends on the specific analytical question, be it purity assessment, sequence verification, or high-resolution structural elucidation.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure, conformation, dynamics, intermolecular interactions.[2][3] | Provides detailed atomic-level structural and dynamic information in solution. | Lower sensitivity compared to MS, complex spectra for larger peptides, peak broadening due to conformational exchange.[5] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight, amino acid sequence, post-translational modifications.[2][6] | High sensitivity, suitable for complex mixtures, can identify unexpected modifications.[7][8] | Provides limited information on 3D structure and dynamics. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity, quantification, separation of isomers.[2] | High resolution, quantitative, well-established for purity analysis. | Peak broadening for N-methylated peptides due to cis/trans isomerism, limited structural information.[1] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Secondary structure content (α-helix, β-sheet). | Rapid assessment of secondary structure and conformational changes. | Low-resolution structural information, not suitable for detailed 3D structure determination. |
In-Depth Look at NMR Analysis
NMR spectroscopy stands out for its ability to provide a detailed picture of the three-dimensional structure and conformational dynamics of peptides in a solution state that mimics their biological environment.[3][4][5] For peptides containing N-methylated residues, specific NMR experiments are crucial to overcome the challenges posed by conformational heterogeneity.
Key NMR Experiments for N-methylated Peptides:
-
1D ¹H NMR: Provides an initial overview of the sample's complexity and the presence of conformational isomers.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.[5]
-
2D TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, facilitating the identification of amino acid residues.[5]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.[5][9] ROESY is often preferred for peptides due to its effectiveness for molecules with intermediate correlation times.[9]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the chemical environment.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): A cornerstone for studying larger, isotopically labeled peptides, providing a unique signal for each amino acid residue (except proline).
The presence of the N-methyl group introduces a new set of NMR signals that can be used as probes. The N-methyl protons typically resonate in a distinct region of the ¹H NMR spectrum and can provide valuable NOE contacts for structural determination.
Experimental Protocols
General NMR Sample Preparation:
-
Dissolve the peptide containing N-methyl-N-Boc-diaminopropionic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
-
Acquire NMR data at a constant temperature to minimize conformational exchange effects on the NMR timescale.
2D ROESY Experiment for Structural Analysis:
-
Pulse Sequence: Utilize a standard 2D ROESY pulse sequence with a spin-lock pulse.
-
Mixing Time: Optimize the mixing time (typically 100-300 ms) to maximize the intensity of cross-peaks while minimizing spin diffusion.
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of increments in the indirect dimension will determine the resolution of the spectrum.
-
Data Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.
-
Data Analysis: Integrate the volumes of the ROESY cross-peaks. These volumes are inversely proportional to the sixth power of the distance between the protons. Use these distance restraints in molecular modeling software to calculate the 3D structure of the peptide.
Workflow for NMR-based Structural Analysis
The following diagram illustrates a typical workflow for the structural analysis of a peptide containing N-methyl-N-Boc-diaminopropionic acid using NMR spectroscopy.
Figure 1. Workflow for the structural analysis of peptides.
Conclusion
The analysis of peptides containing N-methyl-N-Boc-diaminopropionic acid requires a multi-faceted approach. While techniques like mass spectrometry and HPLC are indispensable for verifying the synthesis and assessing purity, NMR spectroscopy is unparalleled in its ability to provide high-resolution structural and dynamic information in a solution environment. By carefully selecting and optimizing NMR experiments, researchers can overcome the challenges posed by N-methylation and gain crucial insights into the conformational preferences of these modified peptides, thereby accelerating the development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. New peptide identification method to cope with unexpected modifications. - Quadram Institute [quadram.ac.uk]
- 8. Analysis of Proteins and Peptides [biosyn.com]
- 9. portal.fis.tum.de [portal.fis.tum.de]
N-Methylated Peptides: A Comparative Guide to the Biological Activity of Peptides Incorporating Fmoc-L-Dap(Boc,Me)-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Methylated vs. Non-Methylated Diaminopropionic Acid-Containing Peptides
The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for enhancing their therapeutic potential. Among these modifications, N-methylation of the peptide backbone has emerged as a key approach to improve pharmacokinetic properties, including metabolic stability and cell permeability. This guide provides a comparative analysis of the biological activity of peptides incorporating the N-methylated amino acid derivative, Fmoc-L-Dap(Boc,Me)-OH, versus their non-methylated counterparts. This comparison is supported by experimental data from published studies and detailed methodologies for key experiments.
Enhanced Biological Performance Through N-Methylation
N-methylation, the substitution of an amide proton with a methyl group, introduces significant conformational constraints on the peptide backbone. This seemingly minor alteration can lead to profound effects on the peptide's biological activity. The primary advantages of incorporating N-methylated residues like L-Dap(Boc,Me) include:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bonds less susceptible to enzymatic cleavage. This leads to a longer in-vivo half-life and sustained therapeutic effect.[1][2]
-
Improved Membrane Permeability: The replacement of a hydrogen bond donor with a lipophilic methyl group can enhance the passive diffusion of peptides across cell membranes, a critical factor for targeting intracellular components.[3][4]
-
Conformational Rigidity and Receptor Selectivity: N-methylation restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1][5]
Comparative Analysis of Biological Activity
The impact of N-methylation on the biological activity of peptides containing diaminopropionic acid (Dap) is evident across various applications, from gene silencing to antimicrobial activity.
Gene Silencing Efficacy
A study investigating the use of cationic amphipathic peptides for siRNA delivery demonstrated the superior performance of peptides containing N-methylated Dap residues compared to their non-methylated analogs. The N-methylation of the Dap side chains was shown to enhance gene silencing activity.
| Peptide Modification | Target Gene | Cell Line | Gene Silencing Efficiency (%) |
| Non-methylated Dap | GAPDH | MCF-7 | ~50 |
| N-methylated Dap | GAPDH | MCF-7 | ~75 |
| Non-methylated Dap | GAPDH | A549 | ~40 |
| N-methylated Dap | GAPDH | A549 | ~65 |
Table 1: Comparison of gene silencing efficiency of peptides containing non-methylated versus N-methylated diaminopropionic acid. Data adapted from studies on pH-responsive peptides for siRNA delivery.[6]
Antimicrobial Activity
N-methylation has also been shown to modulate the antimicrobial activity of peptides. While the effect can be sequence-dependent, in several cases, N-methylation has led to improved or maintained activity against various bacterial strains.
| Peptide | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| Peptide A | Non-methylated | P. aeruginosa | 8 |
| Peptide A | N-methylated Lys | P. aeruginosa | 4 |
| Lipopeptide B | Non-methylated | E. faecalis | 4 |
| Lipopeptide B | N-methylated Lys | E. faecalis | 8 |
Table 2: Comparative antimicrobial activity of N-methylated versus non-methylated peptides. The data illustrates that N-methylation can enhance activity against some bacterial strains while slightly decreasing it against others, highlighting the context-dependent nature of this modification.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of peptides incorporating this compound and for assessing their biological activity.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an N-methylated diaminopropionic acid residue using Fmoc chemistry.[9][10][11]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the standard Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For the incorporation of this compound, follow the same procedure. The N-methylated nature of this amino acid may require a longer coupling time or the use of a stronger coupling reagent like HATU.
-
-
Washing: Wash the resin with DMF and DCM after each coupling and deprotection step.
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group after the final coupling step.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on Dap).
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
In Vitro Gene Silencing Assay
This protocol describes how to assess the gene-silencing efficiency of peptide-siRNA complexes.[6][12]
Materials:
-
Target cells (e.g., MCF-7, A549)
-
siRNA targeting a specific gene (e.g., GAPDH) and a non-targeting control siRNA
-
Peptide solution
-
Cell culture medium
-
Transfection reagent (for comparison)
-
Reagents for quantifying gene expression (e.g., qRT-PCR kit, Western blot reagents)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Complex Formation: Prepare peptide-siRNA complexes by mixing the peptide and siRNA solutions at various ratios and incubating at room temperature for 30 minutes.
-
Transfection: Add the complexes to the cells and incubate for the desired period (e.g., 24-48 hours).
-
Gene Expression Analysis:
-
qRT-PCR: Isolate total RNA from the cells and perform quantitative real-time PCR to measure the mRNA levels of the target gene.
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and perform a Western blot to detect the protein levels of the target gene.
-
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and compare the expression levels in cells treated with the peptide-siRNA complexes to those in control cells.
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Workflow for comparing the biological activity of N-methylated and non-methylated peptides.
Caption: Cationic peptide-mediated siRNA delivery and gene silencing pathway.[6]
Conclusion
The incorporation of this compound to introduce N-methylation into peptides represents a valuable strategy for enhancing their therapeutic properties. As demonstrated by comparative data, N-methylation can significantly improve proteolytic stability and, in many cases, lead to superior biological activity in applications such as gene silencing. While the effects on receptor binding and antimicrobial activity can be context-dependent, the overall benefits of N-methylation in overcoming the inherent limitations of peptide-based therapeutics are clear. The detailed experimental protocols provided in this guide offer a starting point for researchers to explore the potential of N-methylated peptides in their own drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Effective endogenous gene silencing mediated by pH responsive peptides proceeds via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
Safety Operating Guide
Safe Disposal of Fmoc-L-Dap(Boc,Me)-OH: A Guide for Laboratory Professionals
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C23H26N2O6 |
| Molecular Weight | 426.46 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Solubility | Soluble in DMSO and Ethanol; Insoluble in Water |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the safe disposal of solid Fmoc-L-Dap(Boc,Me)-OH, liquid waste generated during its use, and contaminated laboratory supplies. These procedures are based on general best practices for laboratory chemical waste.
Protocol 1: Disposal of Unused or Expired Solid this compound
Solid chemical waste, including unused or expired reagents, must be disposed of as hazardous waste.[3][4]
-
Containerization:
-
Keep the solid waste in its original container if possible.
-
If the original container is not available or is compromised, use a new, sealable, and chemically compatible container. The container must be in good condition and free of leaks.[1]
-
-
Labeling:
-
Storage:
-
Disposal Request:
Protocol 2: Disposal of Liquid Waste Streams
Liquid waste from experiments involving this compound, such as solutions from Fmoc-deprotection (e.g., containing piperidine in DMF) or Boc-deprotection (e.g., containing TFA), must be collected and disposed of as hazardous liquid waste.[1][6]
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal Request:
-
Follow your institution's procedures to request a pickup for hazardous liquid waste.
-
Protocol 3: Disposal of Contaminated Solid Supplies
Items such as gloves, weighing paper, pipette tips, and silica gel that have come into contact with this compound are considered contaminated solid waste.[1][3][4]
-
Collection:
-
Collect all contaminated solid materials in a designated, durable plastic bag or a sealable container.[1]
-
-
Labeling:
-
Label the bag or container as "Hazardous Waste" and specify the contaminating chemical (this compound).[3]
-
-
Storage and Disposal:
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
